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5-Iodo-2,3-dihydropyridazin-3-one

Cat. No.: B040729
CAS No.: 825633-94-1
M. Wt: 221.98 g/mol
InChI Key: UZWMMCWOUBWROK-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dihydropyridazin-3-one (CAS 825633-94-1) is a high-value heterocyclic building block with significant utility in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 4 H 3 IN 2 O and a molecular weight of 221.98 g/mol, is characterized by its pyridazinone core functionalized with an iodine atom, making it a versatile intermediate for various cross-coupling reactions . Key Applications & Research Value: Pharmaceutical Intermediate: This compound is extensively utilized in the discovery and development of novel therapeutic agents. It serves as a key precursor in the synthesis of kinase inhibitors and antiviral agents, where its structure allows for precise modifications during lead optimization processes . Chemical Synthesis: The iodine substituent makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of more complex molecular architectures . It is also a relevant subject in methodological studies, including iodine-mediated dehydrogenation processes . Material and Agricultural Science: Beyond pharmaceuticals, it finds potential applications as an intermediate in the development of agrochemicals and novel materials with specific properties . Researchers can leverage the reactivity of this molecule to introduce the dihydropyridazinone pharmacophore into target molecules, a structure motif known for its diverse biological activities. It is supplied as an off-white to pale yellow crystalline powder with a typical purity of ≥95% . For laboratory use, it is recommended to store the product in a cool, dry place, away from direct sunlight and incompatible substances, with handling conducted using appropriate personal protective equipment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3IN2O B040729 5-Iodo-2,3-dihydropyridazin-3-one CAS No. 825633-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3IN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWMMCWOUBWROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586263
Record name 5-Iodopyridazin-3(2H)-one
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Molecular Weight

221.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825633-94-1
Record name 5-Iodo-3(2H)-pyridazinone
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Record name 5-iodo-2,3-dihydropyridazin-3-one
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Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-2,3-dihydropyridazin-3-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2,3-dihydropyridazin-3-one is a halogenated heterocyclic compound that serves as a valuable intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring a pyridazinone core with an iodine substituent, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, structure, and potential applications of this compound, supplemented with proposed experimental protocols and pathway diagrams to facilitate its use in research and development.

Chemical Structure and Properties

This compound, with the CAS number 825633-94-1, is an organic compound featuring a six-membered dihydropyridazinone ring iodinated at the 5-position.[1][2][3][4] The presence of the iodine atom offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups.[5]

General Properties

The compound typically appears as an off-white to pale yellow crystalline powder.[5] It is primarily utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the discovery and development of new pharmaceutical agents.[2]

Tabulated Physicochemical Data

Due to the limited availability of experimentally determined data in peer-reviewed literature, the following table includes both reported and predicted values to provide a comprehensive overview.

PropertyValueSource
Molecular Formula C₄H₃IN₂O[1][2][3]
Molecular Weight 221.98 g/mol [1][2]
CAS Number 825633-94-1[1][2][3][4]
Appearance Off-white to pale yellow crystalline powder[5]
Synonyms 5-Iodo-2H-pyridazin-3-one, 5-Iodopyridazin-3(2H)-one[4]
Predicted XlogP -0.1[6]
Predicted Mass Spec Adducts [M+H]⁺: 222.93630, [M+Na]⁺: 244.91824, [M-H]⁻: 220.92174[6]

Proposed Synthesis Protocol

Proposed Synthesis: Halogen Exchange from 5-Chloro-2,3-dihydropyridazin-3-one

This proposed method is adapted from general procedures for the iodination of halopyridazines.

Materials:

  • 5-Chloro-2,3-dihydropyridazin-3-one

  • Sodium Iodide (NaI)

  • Hydriodic Acid (HI, 57% aqueous solution)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-Chloro-2,3-dihydropyridazin-3-one in dimethylformamide (DMF), add an excess of sodium iodide.

  • Add a catalytic amount of hydriodic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

G start Start: 5-Chloro-2,3-dihydropyridazin-3-one step1 Dissolve in DMF, add NaI and catalytic HI start->step1 step2 Reflux and monitor by TLC step1->step2 step3 Workup: Aqueous extraction with DCM step2->step3 step4 Wash organic layer: 1. Sat. Na2S2O3 2. Water 3. Brine step3->step4 step5 Dry over Na2SO4, filter, and concentrate step4->step5 end Purification: Recrystallization or Chromatography (Final Product) step5->end

Proposed workflow for the synthesis of this compound.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dominated by the carbon-iodine bond, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of aryl, vinyl, and alkynyl groups at the 5-position of the pyridazinone ring, enabling the generation of diverse chemical libraries for drug discovery.

Role as a Kinase Inhibitor Scaffold

The pyridazinone core is a well-established scaffold in the design of kinase inhibitors.[7][8][9][10][11] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyridazinone derivatives have been shown to target a variety of kinases, including p38 MAP kinase, C-Terminal Src Kinase (CSK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8][9]

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_kinase Kinase Activity ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ext_signal->receptor downstream Downstream Signaling (e.g., MAPK pathway) receptor->downstream Phosphorylation atp ATP adp ADP atp->adp pyridazinone This compound Derivative (Kinase Inhibitor) pyridazinone->receptor Inhibition response Cellular Response (e.g., Proliferation, Angiogenesis) downstream->response

Generalized signaling pathway illustrating the inhibitory action of pyridazinone-based kinase inhibitors.

Conclusion

This compound is a strategically important building block for the synthesis of novel bioactive molecules. While detailed experimental data for this specific compound is sparse in the public domain, its structural features and the well-documented chemistry of the pyridazinone class provide a strong foundation for its application in drug discovery, particularly in the development of targeted kinase inhibitors. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 5-Iodo-2,3-dihydropyridazin-3-one: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2,3-dihydropyridazin-3-one is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and pharmaceutical research sectors. Its unique structural features, particularly the presence of a reactive iodine atom on the pyridazinone core, position it as a versatile synthetic intermediate for the development of a wide array of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a plausible synthetic route, and its pivotal role as a building block in the synthesis of pharmacologically active agents. While direct biological data on this specific compound is limited, this paper will explore the therapeutic potential of its derivatives, which have shown promise as kinase inhibitors and antiviral agents.

Core Compound Identification

A clear identification of this compound is fundamental for its application in research and development. The key identifiers for this compound are summarized in the table below.

IdentifierValue
Chemical Name This compound
CAS Number 825633-94-1[1]
Molecular Formula C₄H₃IN₂O[1]
Molecular Weight 221.98 g/mol [1]
Synonyms 5-Iodo-2H-pyridazin-3-one, 5-Iodopyridazin-3(2H)-one

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis is anticipated to proceed via the reaction of a suitable dichloropyridazinone with a source of iodide, such as hydriodic acid. A plausible experimental protocol, adapted from the synthesis of its methylated analog, is detailed below.

Starting Material: 4,5-dichloro-2,3-dihydropyridazin-3-one

Reagents and Solvents:

  • 57% aqueous hydriodic acid

  • Sodium thiosulfate

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Methanol

Experimental Protocol:

  • To a solution of 4,5-dichloro-2,3-dihydropyridazin-3-one, add 57% aqueous hydriodic acid.

  • Heat the reaction mixture to reflux (approximately 137°C) and maintain for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Prepare a solution of sodium thiosulfate in water and pour the reaction mixture into this solution to quench any remaining iodine.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers sequentially with water and saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by grinding with a 1:1 mixture of dichloromethane-methanol and subsequent filtration to yield this compound as a solid.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. The presence of the iodine atom at the 5-position of the pyridazinone ring allows for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of a wide range of aryl and heteroaryl substituents, leading to the creation of diverse chemical libraries for drug screening.

Logical Workflow for Drug Development

The following diagram illustrates the logical workflow from the precursor, this compound, to the development of potential drug candidates.

G cluster_0 Core Intermediate cluster_1 Chemical Modification cluster_2 Derivative Synthesis cluster_3 Biological Evaluation cluster_4 Lead Optimization A This compound B Suzuki-Miyaura Cross-Coupling A->B C Other Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig) A->C D Diverse Library of Pyridazinone Derivatives B->D C->D E High-Throughput Screening D->E F In vitro & In vivo Assays E->F G Identification of Lead Compounds F->G

Figure 1. Drug development workflow using this compound.

Biological Activity of Derivatives

While this compound itself is not reported to have significant biological activity, its derivatives have been extensively studied and have shown a broad range of pharmacological effects. These activities are highly dependent on the nature of the substituent introduced at the 5-position.

Kinase Inhibition

A notable application of pyridazinone derivatives is in the development of kinase inhibitors. For instance, novel 3-oxo-2,3-dihydropyridazine derivatives have been synthesized and evaluated as selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in T-cell signaling.[2][3] Inhibition of ITK is a promising therapeutic strategy for T-cell leukemia.[2][3]

Signaling Pathway: ITK Inhibition

The following diagram depicts a simplified signaling pathway involving ITK and its downstream effects, which can be targeted by derivatives of this compound.

G TCR T-Cell Receptor (TCR) Activation Lck Lck TCR->Lck ITK ITK (Interleukin-2-inducible T-cell kinase) Lck->ITK PLCg1 PLCγ1 ITK->PLCg1 Downstream Downstream Signaling (e.g., ERK1/2 phosphorylation) PLCg1->Downstream Proliferation T-Cell Proliferation & Cytokine Release Downstream->Proliferation Inhibitor Pyridazinone Derivative (ITK Inhibitor) Inhibitor->ITK

Figure 2. Simplified ITK signaling pathway targeted by pyridazinone derivatives.
Other Therapeutic Areas

Derivatives of the pyridazinone core have also been investigated for a multitude of other therapeutic applications, including:

  • Antiviral agents : The pyridazinone scaffold is a component of various compounds with antiviral properties.[4]

  • Cardiovascular agents : Certain pyridazinone derivatives have been explored for their potential as cardiotonic and antihypertensive agents.

  • Anticancer agents : Beyond kinase inhibition, other pyridazinone-based compounds have demonstrated broader anticancer activities.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility stems from the reactivity of the carbon-iodine bond, which allows for the straightforward synthesis of a vast array of substituted pyridazinone derivatives through well-established cross-coupling methodologies. While the core molecule itself is not known for its biological activity, the derivatives synthesized from it have shown considerable promise in targeting a range of diseases, most notably as kinase inhibitors for cancer therapy. Further exploration of the chemical space accessible from this key intermediate is likely to yield novel therapeutic agents with improved efficacy and selectivity. This technical guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery programs.

References

A Technical Guide to 5-Iodo-2,3-dihydropyridazin-3-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Iodo-2,3-dihydropyridazin-3-one, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical identity, methods of synthesis, and its emerging role as a scaffold for the development of novel therapeutics, particularly as a kinase inhibitor and vasodilator.

Chemical Identity and Properties

This compound is a pyridazinone derivative characterized by an iodine atom at the 5-position of the heterocyclic ring. Its chemical properties make it a versatile intermediate in organic synthesis.

IUPAC Name: this compound

Synonyms:

  • 5-Iodopyridazin-3(2H)-one[1]

  • 4-iodo-1H-pyridazin-6-one[1][2]

  • 5-Iodo-2H-pyridazin-3-one[3]

PropertyValueReference
CAS Number 825633-94-1[1][3][4]
Molecular Formula C₄H₃IN₂O[1][3][4]
Molecular Weight 221.98 g/mol [3][4]
Appearance Off-white to pale yellow crystalline powder[5]
Purity ≥97%[4]

Synthesis Protocols

General Synthetic Approach for Pyridazin-3(2H)-ones

The synthesis of the pyridazinone core typically involves the condensation of a γ-ketoacid with hydrazine hydrate. For the iodo-substituted target molecule, a potential precursor would be an appropriately iodinated γ-ketoacid.

Experimental Protocol: Synthesis of a Pyridazinone Core

Materials:

  • Appropriate γ-ketoacid

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (if necessary for cyclization)

  • Benzene (or a safer alternative solvent like toluene)

Procedure:

  • Hydrazone Formation: The γ-ketoacid is dissolved in ethanol, and hydrazine hydrate is added dropwise. The mixture is refluxed for a specified period (typically 2-4 hours) to form the corresponding hydrazone.

  • Cyclization: The solvent is removed under reduced pressure. The resulting crude hydrazone is then heated in a suitable solvent (e.g., benzene or toluene), often with a catalytic amount of acid, to facilitate intramolecular cyclization to the dihydropyridazinone.

  • Purification: The product is isolated by filtration upon cooling and purified by recrystallization from an appropriate solvent.

Iodination of a Pre-formed Pyridazinone Ring

An alternative strategy involves the direct iodination of a pyridazin-3(2H)-one precursor. This can be achieved using various iodinating agents.

Experimental Protocol: Iodination of a Heterocyclic Compound

Materials:

  • Pyridazin-3(2H)-one precursor

  • Iodinating agent (e.g., N-iodosuccinimide (NIS), iodine monochloride (ICl), or a mixture of an iodide salt and an oxidizing agent)

  • Appropriate solvent (e.g., acetonitrile, dichloromethane, or acetic acid)

Procedure:

  • The pyridazin-3(2H)-one precursor is dissolved in a suitable solvent.

  • The iodinating agent is added portion-wise at a controlled temperature (often at room temperature or slightly elevated).

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining iodinating agent, followed by extraction with an organic solvent.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Therapeutic Potential and Biological Activity

The pyridazin-3(2H)-one scaffold is a recognized pharmacophore present in numerous biologically active compounds. Derivatives have shown promise as anticancer, anti-inflammatory, and cardiovascular agents. This compound, as a key intermediate, facilitates the synthesis of compounds with potential therapeutic applications.

Kinase Inhibition

Pyridazinone derivatives have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Interleukin-2-inducible T-cell Kinase (ITK) Inhibition:

Recent studies have highlighted the potential of 3-oxo-2,3-dihydropyridazine derivatives as selective inhibitors of ITK, a key enzyme in T-cell signaling.[6][7] Inhibition of ITK is a promising therapeutic strategy for T-cell mediated autoimmune diseases and certain types of T-cell malignancies. One study reported a novel series of 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors, with the lead compound showing an IC₅₀ of 0.87 µM in a biochemical kinase assay.[6][7]

The following table summarizes the in vitro activity of some reported pyridazinone-based kinase inhibitors.

Compound ClassTarget KinaseIC₅₀ (µM)Reference
3-oxo-2,3-dihydropyridazine derivative (Compound 9)ITK0.87[6][7]
3-oxo-2,3-dihydropyridazine derivative (Compound 22)ITK0.19[6][7]
Vasodilatory Effects

The pyridazinone core is also associated with vasodilatory properties, making it a target for the development of antihypertensive agents. Some dihydropyridazin-3(2H)-one derivatives have exhibited vasorelaxant activity comparable to or greater than the established vasodilator hydralazine.[8][9] The mechanism of action is often linked to the modulation of nitric oxide signaling pathways or direct effects on vascular smooth muscle.

The following table presents the vasodilatory activity of selected pyridazinone derivatives.

Compound ClassAssay SystemEC₅₀/IC₅₀ (µM)Reference
Dihydropyridazin-3(2H)-one derivative (Compound 13)Rat thoracic aortic rings0.199 (IC₅₀)[8]
Pyridazin-3(2H)-one derivative (Acid 16)Rat thoracic aortic rings0.339 (EC₅₀)[8]
Pyridazin-3(2H)-one derivative (Ester 17)Rat thoracic aortic rings1.225 (EC₅₀)[8]
Pyridazin-3(2H)-one derivative (Hydrazide 18)Rat thoracic aortic rings1.204 (EC₅₀)[8]

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the role of Interleukin-2-inducible T-cell Kinase (ITK) in the T-cell receptor (TCR) signaling pathway, a key target for pyridazinone-based inhibitors.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux PKC_Activation PKC Activation DAG->PKC_Activation NFAT_Activation NFAT Activation Ca_Flux->NFAT_Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT_Activation->Gene_Expression PKC_Activation->Gene_Expression

Caption: ITK Signaling Pathway in T-Cells.

Experimental Workflow

The diagram below outlines a general workflow for the synthesis and biological evaluation of novel pyridazinone derivatives.

Experimental_Workflow Start Start: Design of Pyridazinone Derivatives Synthesis Chemical Synthesis (e.g., Condensation, Iodination) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bio_Screening Biological Screening Characterization->Bio_Screening Kinase_Assay In Vitro Kinase Assay (e.g., ITK Inhibition) Bio_Screening->Kinase_Assay Vaso_Assay Vasodilation Assay (e.g., Aortic Ring Relaxation) Bio_Screening->Vaso_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Kinase_Assay->Data_Analysis Vaso_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: Drug Discovery Workflow for Pyridazinones.

References

Spectral Data Analysis of 5-Iodo-2,3-dihydropyridazin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 5-Iodo-2,3-dihydropyridazin-3-one.

AdductPredicted m/z
[M+H]⁺222.9363
[M+Na]⁺244.9182
[M+K]⁺260.8922
[M-H]⁻220.9217
[M+HCOO]⁻266.9272
[M+CH₃COO]⁻280.9429

Expected NMR and IR Spectral Data

Due to the absence of specific experimental data for this compound, the following tables present expected peak ranges and assignments for ¹H NMR, ¹³C NMR, and IR spectroscopy based on the analysis of similar pyridazinone derivatives.

Expected ¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (ppm)MultiplicityAssignment
~ 11.0 - 13.0br sN-H
~ 7.5 - 8.5dH-4
~ 6.5 - 7.5dH-6
Expected ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (ppm)Assignment
~ 160 - 170C=O
~ 140 - 150C-5 (C-I)
~ 130 - 140C-4
~ 100 - 110C-6
Expected IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3200 - 3000MediumN-H stretch
~ 3100 - 3000WeakC-H stretch (aromatic)
~ 1680 - 1640StrongC=O stretch (amide)
~ 1600 - 1550MediumC=C stretch
~ 1450 - 1400MediumC-N stretch
~ 800 - 700StrongC-I stretch

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of pyridazinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the desired solvent.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically subtract the background.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire mass spectra in both positive and negative ion modes to observe different adducts.

    • The mass range is typically set to scan from m/z 50 to 1000.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Application in Drug Discovery Workflow

This compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The following diagram illustrates a typical workflow where this compound could be utilized.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening A This compound (Starting Material) B Chemical Modification (e.g., Suzuki Coupling) A->B C Library of Pyridazinone Derivatives B->C D Spectral Analysis (NMR, IR, MS) C->D E High-Throughput Screening (Kinase Inhibition Assay) C->E Test Compounds F Hit Identification E->F G Lead Optimization F->G H Preclinical Candidate G->H

Caption: Drug discovery workflow utilizing this compound.

An In-depth Technical Guide on the Solubility and Stability of 5-Iodo-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative data on the solubility and stability of 5-Iodo-2,3-dihydropyridazin-3-one is limited. This guide provides a framework of recommended experimental protocols and data presentation formats based on general principles of pharmaceutical science and available information on related pyridazinone derivatives. The tables presented are templates for recording experimental findings.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical research and development.[1][2] As an intermediate in chemical synthesis, it is utilized in the discovery and development of new pharmaceutical agents, particularly in medicinal chemistry for creating novel drug candidates.[1][2] Its structure suggests its utility as a building block in the synthesis of more complex molecules. Understanding the solubility and stability of this compound is critical for its handling, formulation, and the development of reliable analytical methods. This technical guide outlines the methodologies for determining these key physicochemical properties.

Physicochemical Properties

PropertyValueReference
Chemical Name This compound[1][3][4]
Synonyms 5-Iodopyridazin-3(2H)-one; 5-Iodo-2H-pyridazin-3-one[1]
CAS Number 825633-94-1[1][3][4]
Molecular Formula C4H3IN2O[1][4]
Molecular Weight 221.98 g/mol [1][4]
Appearance Off-white to pale yellow crystalline powder
Storage Stability Recommended storage at 2-8°C.[3] One vendor suggests stability for 24 months at -20°C.[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following tables provide a template for the systematic evaluation of the solubility of this compound in various solvents relevant to pharmaceutical development.

Aqueous Solubility
pHTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
1.2 (SGF) 25Shake-Flask
1.2 (SGF) 37Shake-Flask
4.5 (Acetate Buffer) 25Shake-Flask
4.5 (Acetate Buffer) 37Shake-Flask
6.8 (SIF) 25Shake-Flask
6.8 (SIF) 37Shake-Flask
7.4 (Phosphate Buffer) 25Shake-Flask
7.4 (Phosphate Buffer) 37Shake-Flask

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Solubility in Organic and Pharmaceutical Solvents
SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Methanol 25Shake-Flask
Ethanol 25Shake-Flask
Isopropanol 25Shake-Flask
Acetonitrile 25Shake-Flask
Acetone 25Shake-Flask
Dimethyl Sulfoxide (DMSO) 25Shake-Flask
Polyethylene Glycol 400 (PEG 400) 25Shake-Flask
Propylene Glycol 25Shake-Flask

Stability Profile

Stability testing is essential to determine the shelf-life of a compound and to identify potential degradation products. The following sections outline the protocols for forced degradation and long-term stability studies.

Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Stress ConditionTime Points (hours)Purity (%)Degradation Products (if any)
Acid Hydrolysis (0.1 M HCl, 60°C) 2, 4, 8, 12, 24
Base Hydrolysis (0.1 M NaOH, 60°C) 2, 4, 8, 12, 24
Oxidative Degradation (3% H2O2, RT) 2, 4, 8, 12, 24
Thermal Degradation (Solid State, 80°C) 24, 48, 72, 96, 120
Photostability (ICH Q1B Option 2) -

RT: Room Temperature

Long-Term Stability Study (ICH Guideline Q1A(R2))
Storage ConditionTime Points (months)Purity (%)Appearance
25°C / 60% RH 0, 3, 6, 9, 12, 18, 24, 36
30°C / 65% RH 0, 3, 6, 9, 12, 18, 24, 36
40°C / 75% RH (Accelerated) 0, 1, 2, 3, 6

RH: Relative Humidity

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for solubility determination.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample from each vial and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

  • Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

G Workflow for Shake-Flask Solubility Assay A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B Agitation C Filter to remove undissolved solids B->C Sample withdrawal D Quantify concentration by HPLC C->D Dilution E Calculate solubility D->E

Workflow for Shake-Flask Solubility Assay
Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column Selection: A C18 column is a common starting point.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent peak.

  • Method Validation: Validate the method according to ICH guideline Q2(R1) for parameters such as specificity, linearity, accuracy, precision, and robustness.

G Development of a Stability-Indicating HPLC Method cluster_0 Method Development cluster_1 Method Validation A Select Column and Mobile Phase C Optimize Gradient A->C B Determine λmax B->C D Analyze Forced Degradation Samples C->D Optimized Method E Validate according to ICH Q2(R1) D->E Specificity Confirmed

Development of a Stability-Indicating HPLC Method
Forced Degradation Protocol

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base. Incubate at 60°C.

    • Oxidation: Mix the stock solution with a solution of 6% H2O2 to achieve a final concentration of 3% H2O2. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in a hot air oven at 80°C.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Time Points: Withdraw samples at predetermined time intervals.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method.

Signaling Pathways

Information regarding specific signaling pathways modulated by this compound is not currently available in the public domain. Research into the biological activity of this compound would be required to elucidate any such interactions.

Conclusion

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of this compound. The outlined experimental protocols and data presentation formats are designed to meet the rigorous standards of the pharmaceutical industry. While specific data for this compound is not yet widely published, the methodologies described herein will enable researchers to generate the necessary data to support its development as a potential pharmaceutical agent.

References

5-Iodo-2,3-dihydropyridazin-3-one: A Versatile Heterocyclic Scaffold for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE, December 23, 2025] – The heterocyclic building block, 5-iodo-2,3-dihydropyridazin-3-one, is emerging as a critical intermediate for researchers, scientists, and drug development professionals. Its strategic placement of an iodine atom on the pyridazinone core allows for a wide range of synthetic transformations, particularly in the construction of complex molecular architectures for novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, chemical properties, and applications, with a focus on its role in the development of kinase inhibitors.

Introduction

This compound (CAS No. 825633-94-1) is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. The presence of a reactive C-I bond at the 5-position makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the rapid generation of compound libraries for drug discovery.[1] This versatility has led to its use in the synthesis of kinase inhibitors, antiviral agents, and other biologically active molecules.[1]

Physicochemical Properties and Spectroscopic Data

The fundamental properties of this compound are summarized below. While comprehensive, independently verified spectroscopic data is not widely published, the following table provides key identifiers for this compound.

PropertyValueReference
CAS Number 825633-94-1[1]
Molecular Formula C₄H₃IN₂O[1]
Molecular Weight 222.98 g/mol [1]
Appearance Off-white to pale yellow crystalline powder[1]
Purity ≥98% (as per commercial suppliers)[1]
Storage Stability 24 months at -20°C[1]

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are not consistently available in public literature and should be determined empirically upon synthesis or acquisition.

Synthesis of this compound

A potential, though unverified, synthetic pathway is outlined below. Researchers should treat this as a hypothetical route requiring experimental validation.

Synthesis_Pathway cluster_0 Proposed Synthesis Route Maleic_Anhydride Maleic Anhydride Pyridazinone Pyridazine-3,6-dione Maleic_Anhydride->Pyridazinone 1. Ring Closure Hydrazine Hydrazine Hydrate Dihalopyridazinone Dihalo-pyridazin-3-one Pyridazinone->Dihalopyridazinone 2. Halogenation Halogenating_Agent Halogenating Agent (e.g., POCl3) Target_Molecule This compound Dihalopyridazinone->Target_Molecule 3. Halogen Exchange Iodinating_Agent Iodinating Agent (e.g., HI or NaI)

Caption: Proposed synthetic pathway for this compound.

Reactivity and Application as a Heterocyclic Building Block

The primary synthetic utility of this compound stems from its C-I bond, which is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, vinyl, and alkyl groups, making it a valuable building block for creating diverse molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

The iodinated pyridazinone core is an excellent substrate for several key C-C and C-N bond-forming reactions, which are fundamental in modern medicinal chemistry.

Cross_Coupling_Reactions cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Scaffolds Start This compound Suzuki Suzuki Coupling (+ Aryl/Heteroaryl Boronic Acid) Start->Suzuki Pd Catalyst, Base Heck Heck Reaction (+ Alkene) Start->Heck Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (+ Amine) Start->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Pd/Cu Catalysts, Base Aryl_Product 5-Aryl-dihydropyridazinone Suzuki->Aryl_Product Alkene_Product 5-Vinyl-dihydropyridazinone Heck->Alkene_Product Amine_Product 5-Amino-dihydropyridazinone Buchwald->Amine_Product Alkyne_Product 5-Alkynyl-dihydropyridazinone Sonogashira->Alkyne_Product

Caption: Versatility of the building block in cross-coupling reactions.

Application in Kinase Inhibitor Synthesis

Recent studies have highlighted the use of related dihydropyridazinone scaffolds in the development of potent and selective kinase inhibitors, such as those targeting Interleukin-2-inducible T-cell Kinase (ITK).[3] While these studies often start with chloro- or bromo-analogs, the higher reactivity of the iodo-substituent in this compound makes it a superior starting material for such syntheses, particularly in Suzuki-Miyaura couplings to introduce complex aryl and heteroaryl moieties that are crucial for kinase binding.

The general workflow for developing a kinase inhibitor using this building block involves an initial cross-coupling reaction followed by further functionalization.

Kinase_Inhibitor_Workflow Start This compound Coupling Suzuki Coupling Boronic Acid Pd Catalyst, Base Start->Coupling Intermediate 5-Aryl-dihydropyridazinone Intermediate Coupling->Intermediate Functionalization Further Synthetic Steps (e.g., N-alkylation, amidation) Intermediate->Functionalization Final_Compound Final Kinase Inhibitor Candidate Functionalization->Final_Compound Screening Biological Screening (Kinase Assays, Cell-based Assays) Final_Compound->Screening

Caption: Workflow for kinase inhibitor synthesis.

Experimental Protocols (Exemplary)

While specific protocols for this compound are not published, the following represents a general, exemplary procedure for a Suzuki-Miyaura coupling reaction based on protocols for similar substrates. This protocol is for illustrative purposes and requires optimization.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2,3-dihydropyridazin-3-one derivative.

Conclusion and Future Outlook

This compound is a high-value building block for medicinal chemistry and organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors. While detailed public data on its synthesis and characterization remain limited, its commercial availability and application in patented research underscore its importance. Future work in academic and industrial labs is expected to further delineate its synthetic potential and lead to the discovery of new therapeutic agents based on the versatile dihydropyridazinone scaffold.

References

The Enduring Scaffold: A Technical Guide to Pyridazinone Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core, a six-membered heterocyclic scaffold, has firmly established itself as a "magic moiety" in medicinal chemistry.[1] Its versatile structure allows for substitutions at various positions, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[2][3][4] This technical guide provides an in-depth review of pyridazinone derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action across key therapeutic areas. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Synthetic Strategies for Pyridazinone Scaffolds

The construction of the pyridazinone ring is most commonly achieved through the condensation of γ-keto acids or their ester analogs with hydrazine hydrate or its derivatives.[5] This versatile reaction allows for the introduction of a wide array of substituents on the pyridazinone core, significantly influencing the pharmacological profile of the resulting compounds. Another prevalent method involves the reaction of 2(3H)-furanones with hydrazine hydrate, which proceeds through a ring-opening and subsequent intramolecular cyclization.

General Experimental Protocol: Synthesis from a γ-Keto Acid

This protocol outlines the synthesis of a 6-substituted-4,5-dihydropyridazin-3(2H)-one from a corresponding β-aroylpropionic acid.

Step 1: Synthesis of β-Aroylpropionic Acid

A Friedel-Crafts acylation of an aromatic hydrocarbon with succinic anhydride in the presence of a Lewis acid, such as aluminum chloride, yields the corresponding β-aroylpropionic acid.[3][6]

  • Procedure: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., benzene or nitrobenzene), succinic anhydride is added portion-wise. The appropriate aromatic hydrocarbon is then added, and the mixture is heated. After completion of the reaction, the mixture is poured into ice-cold hydrochloric acid. The resulting solid is filtered, washed, and recrystallized to yield the pure β-aroylpropionic acid.

Step 2: Cyclization to 6-substituted-4,5-dihydropyridazin-3(2H)-one

The synthesized β-aroylpropionic acid is then cyclized with hydrazine hydrate.[3][6]

  • Procedure: A mixture of the β-aroylpropionic acid and hydrazine hydrate in a suitable solvent, such as ethanol, is refluxed for several hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to afford the desired 6-substituted-4,5-dihydropyridazin-3(2H)-one.

General Experimental Protocol: Synthesis from a 2(3H)-Furanone

This protocol describes the synthesis of pyridazinone derivatives from 2(3H)-furanones.

  • Procedure: The 2(3H)-furanone derivative is dissolved in absolute ethanol. Hydrazine hydrate is added dropwise with stirring. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. For cyclization of the intermediate hydrazide, the solid is suspended in ethanol or acetic acid with a catalytic amount of acid and refluxed until the reaction is complete, as monitored by TLC. The final pyridazinone derivative is then isolated by filtration.

G cluster_0 Synthesis from γ-Keto Acid Aromatic Hydrocarbon Aromatic Hydrocarbon Friedel-Crafts Acylation Friedel-Crafts Acylation Aromatic Hydrocarbon->Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel-Crafts Acylation β-Aroylpropionic Acid β-Aroylpropionic Acid Friedel-Crafts Acylation->β-Aroylpropionic Acid Cyclization Cyclization β-Aroylpropionic Acid->Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclization Pyridazinone Derivative Pyridazinone Derivative Cyclization->Pyridazinone Derivative G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (GI protection, etc.) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Pyridazinone_Derivatives Pyridazinone Derivatives Pyridazinone_Derivatives->COX2 Inhibition G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization_Autophosphorylation Dimerization & Autophosphorylation VEGFR2->Dimerization_Autophosphorylation PI3K_Akt PI3K/Akt Pathway Dimerization_Autophosphorylation->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization_Autophosphorylation->RAS_MAPK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation & Angiogenesis RAS_MAPK->Cell_Proliferation Pyridazinone_Derivatives Pyridazinone Derivatives Pyridazinone_Derivatives->VEGFR2 Inhibition G cluster_1 Biological Screening Workflow Synthesized_Compound Synthesized Pyridazinone Derivative In_Vitro_Assays In Vitro Assays Synthesized_Compound->In_Vitro_Assays COX_Inhibition COX Inhibition (Anti-inflammatory) In_Vitro_Assays->COX_Inhibition PDE_Inhibition PDE Inhibition (Anti-inflammatory) In_Vitro_Assays->PDE_Inhibition Anticancer_Screening Anticancer Screening (e.g., MTT Assay) In_Vitro_Assays->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC) In_Vitro_Assays->Antimicrobial_Screening Lead_Identification Lead Compound Identification COX_Inhibition->Lead_Identification PDE_Inhibition->Lead_Identification Anticancer_Screening->Lead_Identification Antimicrobial_Screening->Lead_Identification In_Vivo_Studies In Vivo Studies Lead_Identification->In_Vivo_Studies Efficacy_Models Efficacy Models (e.g., Paw Edema) In_Vivo_Studies->Efficacy_Models Toxicity_Studies Toxicity Studies (e.g., Ulcerogenicity) In_Vivo_Studies->Toxicity_Studies Preclinical_Candidate Preclinical Candidate Efficacy_Models->Preclinical_Candidate Toxicity_Studies->Preclinical_Candidate

References

An In-Depth Technical Guide to 5-Iodo-2,3-dihydropyridazin-3-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2,3-dihydropyridazin-3-one is a halogenated heterocyclic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of this compound. Detailed experimental protocols, where available, and a summary of its physicochemical properties are presented. The pyridazinone core is associated with a wide range of biological activities, and this guide explores the potential of this compound as a key intermediate in the development of novel therapeutics, particularly in the areas of oncology and virology.

Introduction

The pyridazinone ring system is a versatile pharmacophore that has been extensively explored in drug discovery, leading to the development of agents with diverse therapeutic applications, including cardiovascular, anti-inflammatory, and anticancer properties. The introduction of a halogen atom, such as iodine, into the pyridazinone scaffold can significantly modulate its physicochemical and biological properties, offering a valuable tool for medicinal chemists in the design of new drug candidates. This compound serves as a crucial building block in the synthesis of more complex molecules, particularly as an intermediate for kinase inhibitors and antiviral agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 825633-94-1[2][3]
Molecular Formula C₄H₃IN₂O[2][4]
Molecular Weight 221.98 g/mol [2]
Appearance Off-white to pale yellow crystalline powder[2]
Purity ≥97%[2]
SMILES C1=C(C=NNC1=O)I[4]
InChI InChI=1S/C4H3IN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8)[4]

Synthesis and Discovery

A general method for the synthesis of iodopyridazinones involves the reaction of chloropyridazinones with an iodide source.[5] Research has shown that 4,5-dichloropyridazin-3(2H)-ones react with hydrogen iodide or sodium iodide to yield iodinated pyridazinones.[5] This suggests a viable pathway for the preparation of this compound.

Postulated Experimental Protocol for Synthesis

Based on analogous reactions, a potential protocol for the synthesis of this compound from 4,5-dichloro-3(2H)-pyridazinone is outlined below. Note: This is a postulated protocol and requires experimental validation.

Reaction: Halogen exchange reaction.

Starting Material: 4,5-Dichloro-3(2H)-pyridazinone (CAS: 932-22-9)[6]

Reagents and Solvents:

  • Sodium iodide (NaI)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of 4,5-dichloro-3(2H)-pyridazinone in anhydrous acetone or DMF, add a molar excess of sodium iodide.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with saturated sodium thiosulfate solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Logical Workflow for the Postulated Synthesis:

G start Start with 4,5-Dichloro-3(2H)-pyridazinone reagents Add Sodium Iodide in Acetone/DMF start->reagents reflux Reflux under Inert Atmosphere reagents->reflux workup Aqueous Workup & Extraction reflux->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Caption: Postulated synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and biological research.[7] Its key applications include:

  • Pharmaceutical Research: It serves as a building block in the discovery and development of new pharmaceutical agents.[7] The iodo-substituent provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities.

  • Medicinal Chemistry: Employed in the creation of novel drug candidates, particularly in the synthesis of kinase inhibitors and antiviral agents.[1]

  • Biological Research: Used in studies to understand the interaction of pyridazinone-based molecules with biological systems.[7]

Role as a Kinase Inhibitor Intermediate

The pyridazinone scaffold is a common feature in many kinase inhibitors. The synthesis of novel 3-oxo-2,3-dihydropyridazine derivatives as selective inhibitors of interleukin-2-inducible T-cell kinase (ITK) has been reported, highlighting the importance of this core structure in developing targeted cancer therapies.[8] While not directly mentioning the 5-iodo derivative, the synthetic strategies often involve halogenated pyridazinone intermediates that are subsequently modified through cross-coupling reactions. The iodine atom in this compound makes it an ideal substrate for such transformations (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the facile introduction of various aryl, heteroaryl, or alkyl groups at the 5-position.

Signaling Pathway Implication (Hypothetical):

G cluster_synthesis Synthesis cluster_bio Biological Action A This compound B Cross-Coupling Reaction (e.g., Suzuki) A->B C Diverse Pyridazinone Derivatives B->C D Kinase (e.g., ITK) C->D Inhibition E Downstream Signaling D->E F Cell Proliferation & Survival E->F

Caption: Role of this compound in kinase inhibitor synthesis.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. While its direct biological activities are not extensively documented, its utility as a synthetic intermediate is evident. The presence of the iodine atom facilitates a wide range of chemical modifications, enabling the generation of diverse libraries of pyridazinone derivatives for biological screening. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in the discovery of novel therapeutic agents.

References

In-Depth Technical Guide: Safety and Handling of 5-Iodo-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available data and general safety principles for related chemical compounds. A comprehensive Safety Data Sheet (SDS) for 5-Iodo-2,3-dihydropyridazin-3-one (CAS No. 825633-94-1) was not available at the time of writing. The information provided herein should be used as a guide and supplemented with a thorough risk assessment before handling this compound.

Chemical and Physical Properties

This compound is a heterocyclic organic compound utilized as a key intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors and antiviral agents.[1] Its structure incorporates an iodinated pyridazinone ring, which is valuable for cross-coupling reactions and the development of novel drug candidates.[1][2]

PropertyDataReference
CAS Number 825633-94-1[3]
Molecular Formula C₄H₃IN₂O[3]
Molecular Weight 221.98 g/mol [3]
Appearance Off-white to pale yellow crystalline powder[1]
Purity Typically ≥97-98% (HPLC)[1][3]
Storage Temperature 2-8°C (Refrigerator)[4]
Storage Stability Up to 24 months at -20°C[1]
Solubility No data available
Melting Point No data available
Boiling Point No data available
Flash Point Not applicable

Hazard Identification and Safety Summary

Hazard CategoryGHS Classification (Assumed)Precautionary Statements (Assumed)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.P261, P264, P270, P271, P280, P302+P352, P304+P340, P312[5]
Skin Irritation Causes skin irritation.P280, P302+P352, P332+P313, P362[5]
Eye Irritation Causes serious eye irritation.P280, P305+P351+P338, P337+P313[5]
Respiratory Irritation May cause respiratory irritation.P261, P271, P304+P340, P312[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against dust particles and potential splashes.[5]
Hand Protection Nitrile or other compatible chemical-resistant gloves.Prevents skin contact and absorption.[5]
Body Protection Laboratory coat.Protects against contamination of personal clothing.[5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that generate significant dust.Minimizes inhalation of airborne particles.[5]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Eyes Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Skin Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Fire Fighting and Accidental Release Measures

Fire Fighting:

  • Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[6]

  • Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[6]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup: For small spills of solid material, carefully sweep up the powder, avoiding dust generation. Place the material in a sealed, properly labeled container for disposal.[7]

  • Decontamination: Clean the spill area with a suitable solvent.

  • Waste: Dispose of all contaminated materials, including PPE, as hazardous waste.[7]

Experimental Protocols: Safe Handling in a Laboratory Setting

The following is a generalized protocol for the safe handling of powdered this compound.

Objective: To safely weigh and prepare a solution of this compound for experimental use.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with stopper

  • Beakers

  • Pipettes

  • Appropriate PPE (see section 3.0)

Methodology:

  • Preparation and Engineering Controls:

    • Conduct all work within a certified chemical fume hood.[7]

    • Ensure an eyewash station and safety shower are readily accessible.[7]

    • Before starting, inspect all PPE for integrity.

    • Decontaminate the work surface before and after use.

  • Weighing the Compound:

    • Place a weighing boat on the analytical balance and tare.

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid to the weighing boat. Avoid generating dust.

    • Securely close the stock container immediately after dispensing.

  • Solution Preparation:

    • Carefully transfer the weighed solid into the appropriate volumetric flask.

    • Add a small amount of the chosen solvent to the weighing boat to rinse any remaining powder and transfer the rinsate to the flask.

    • Add approximately half of the final volume of the solvent to the flask.

    • Stopper the flask and gently swirl to dissolve the solid. Sonication may be used if necessary.

    • Once dissolved, add the solvent to the calibration mark on the flask.

    • Stopper and invert the flask several times to ensure a homogenous solution.

  • Post-Handling and Cleanup:

    • Clean all non-disposable equipment thoroughly.

    • Dispose of all contaminated disposable items (e.g., weighing boat, gloves) in a designated hazardous waste container.[8]

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed when not in use.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal:

  • All waste, including unused compound and contaminated materials, must be disposed of as hazardous waste.[7]

  • As a halogenated organic compound, it should be collected in a designated, labeled waste container for halogenated organic waste.[8][9]

  • Do not dispose of this compound down the drain or in general waste.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow and Logical Relationship Diagrams

The following diagram illustrates the safe handling workflow for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate waste_disposal Segregate & Dispose Waste decontaminate->waste_disposal remove_ppe Doff PPE waste_disposal->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Iodo-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2,3-dihydropyridazin-3-one is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. Its structure allows for further functionalization, making it a key intermediate in the synthesis of complex drug candidates. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the bromination of a pyridazinone precursor followed by a copper-catalyzed halogen exchange reaction.

Introduction

Pyridazinone derivatives are known to exhibit a wide range of biological activities. The introduction of an iodine atom at the 5-position of the pyridazinone ring provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of diverse molecular libraries for drug discovery. This protocol outlines a reliable method to obtain this compound, a compound not readily synthesized through direct methods.

Experimental Protocols

The synthesis is proposed as a two-step process:

  • Step 1: Synthesis of 5-Bromo-2,3-dihydropyridazin-3-one from a suitable pyridazinone precursor.

  • Step 2: Copper-catalyzed Finkelstein (halogen exchange) reaction to yield this compound.

Protocol 1: Synthesis of 5-Bromo-2,3-dihydropyridazin-3-one (Precursor)

This protocol describes a general method for the bromination of a pyridazinone precursor. The synthesis of the parent 2,3-dihydropyridazin-3-one can be achieved through various literature methods, often involving the cyclization of a suitable 4-carbon acyl compound with hydrazine.

  • Materials and Reagents:

    • 2,3-dihydropyridazin-3-one

    • N-Bromosuccinimide (NBS)

    • Acetic Acid (glacial)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dihydropyridazin-3-one (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into ice-cold water.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2,3-dihydropyridazin-3-one.

Protocol 2: Synthesis of this compound

This protocol details the conversion of the bromo-precursor to the iodo-product via a copper-catalyzed halogen exchange reaction, analogous to an aromatic Finkelstein reaction[1].

  • Materials and Reagents:

    • 5-Bromo-2,3-dihydropyridazin-3-one (1.0 eq)

    • Sodium Iodide (NaI) (2.0 eq)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • N,N'-Dimethylethylenediamine (DMEDA) or a similar diamine ligand (0.2 eq)

    • 1,4-Dioxane (anhydrous)

    • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-Bromo-2,3-dihydropyridazin-3-one (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.1 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous 1,4-dioxane via syringe, followed by the diamine ligand (0.2 eq).

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic phase with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Data Presentation

Table 1: Reactant and Product Information

Compound NameIUPAC NameCAS NumberMolecular FormulaMol. Weight ( g/mol )
5-Bromo-2,3-dihydropyridazin-3-one5-Bromopyridazin-3(2H)-one67264-08-8C₄H₃BrN₂O174.98
This compound5-Iodopyridazin-3(2H)-one825633-94-1C₄H₃IN₂O221.98

Table 2: Expected Spectroscopic Data

While experimental spectra for the target compound are not widely published, the following are predicted 1H and 13C NMR chemical shifts based on data from analogous pyridazinone structures.[2]

Compound1H NMR (DMSO-d₆, δ ppm) - Predicted13C NMR (DMSO-d₆, δ ppm) - Predicted
5-Bromo-2,3-dihydropyridazin-3-one~12.5 (br s, 1H, NH), ~7.8 (d, 1H, H-4), ~7.0 (d, 1H, H-6)~160 (C=O), ~140 (C-6), ~130 (C-4), ~110 (C-5)
This compound~12.6 (br s, 1H, NH), ~7.9 (d, 1H, H-4), ~6.9 (d, 1H, H-6)~160 (C=O), ~142 (C-6), ~135 (C-4), ~85 (C-5)

Note: Predicted shifts are estimates and actual values may vary. The C-I bond is expected to significantly shield the C-5 carbon, resulting in a characteristic upfield shift in the 13C NMR spectrum.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Bromination cluster_step2 Step 2: Halogen Exchange A 2,3-Dihydropyridazin-3-one B 5-Bromo-2,3-dihydropyridazin-3-one A->B NBS, Acetic Acid C 5-Bromo-2,3-dihydropyridazin-3-one D This compound C->D NaI, CuI, DMEDA, Dioxane, 110°C Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor Pyridazinone-based Kinase Inhibitor Inhibitor->RAF Inhibits Inhibitor->MEK

References

Application Notes and Protocols: Suzuki Coupling Reactions with 5-Iodo-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazin-3-one scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The functionalization of this ring system is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyridazinone core.[1][2]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 5-Iodo-2,3-dihydropyridazin-3-one with various boronic acids. While the reactivity of iodo-substituted heterocycles is generally high in such transformations, the choice of catalyst, ligand, base, and solvent system is critical for achieving optimal yields and purity.[3]

Data Presentation

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of halogenated pyridazinone derivatives, which can serve as a guide for optimizing the reaction with this compound.

EntryHalogenated PyridazinoneArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
16-Chloro-5-dialkylaminopyridazinonePhenylboronic acidPd(OAc)₂ (5)SPhos (10)KF1,4-Dioxane/H₂O135-14075-85
24,5-DichloropyridazinonePhenylboronic acidPd(PEt₃)₂Cl₂ (5)-Na₂CO₃Toluene/H₂ORTHigh
33-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)-2M Na₂CO₃DME/EtOH/H₂O80Good

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or KF, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF, with or without water)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (reaction tube or round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%) and, if necessary, the ligand (4-10 mol%).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[2]

  • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 5-aryl-2,3-dihydropyridazin-3-one derivative.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Reactants: This compound, Boronic Acid, Base add_catalyst Add Pd Catalyst & Ligand prep_reagents->add_catalyst Inert Atmosphere add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat and Stir under Inert Atmosphere add_solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction reaction->workup Reaction Complete monitoring->reaction Continue if incomplete purification Column Chromatography workup->purification product Pure 5-Aryl-2,3-dihydropyridazin-3-one purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

suzuki_cycle pd0 Pd(0)Lu2082 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ru00B9-Pd(II)Lu2082-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ru00B9-Pd(II)Lu2082-Ru00B2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ru00B9-Ru00B2 (Coupled Product) reactants Ru00B9-X (5-Iodo-pyridazinone) boronic_acid Ru00B2-B(OR)u2082 (Arylboronic Acid) + Base

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[4]

References

Application Notes and Protocols: N-alkylation of 5-Iodo-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2,3-dihydropyridazin-3-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive nitrogen atom within the pyridazinone core and an iodine atom, allows for diverse functionalization. N-alkylation of the pyridazinone ring is a critical transformation for modulating the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. The introduction of various alkyl groups on the nitrogen atom can lead to the synthesis of a wide array of biologically active compounds. This document provides a detailed protocol for the N-alkylation of this compound, along with relevant data and visualizations to guide researchers in this synthetic transformation.

Reaction Principle

The N-alkylation of this compound proceeds via the deprotonation of the nitrogen atom at the 2-position by a suitable base, forming a nucleophilic pyridazinone anion. This anion then undergoes a nucleophilic substitution reaction with an alkylating agent, typically an alkyl halide, to form the N-alkylated product. The choice of base, solvent, and reaction conditions is crucial to ensure high yields and minimize potential side reactions, such as O-alkylation, although for this class of compounds, N-alkylation is generally favored.

Experimental Protocols

General Protocol for N-alkylation

This protocol describes a general method for the N-alkylation of this compound with various alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or reaction vessel with a sealed cap

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (1.5 - 2.0 eq.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • To the stirred suspension, add the alkyl halide (1.1-1.5 eq.) dropwise.

  • Heat the reaction mixture to the desired temperature (typically 25-80 °C) and maintain for several hours (e.g., 2-24 h).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl Iodide (Iodomethane)Not specifiedNot specifiedNot specifiedNot specifiedNot specified[1]

Note: While a specific yield was not provided in the reference, the synthesis of 5-Iodo-2-methylpyridazin-3(2H)-one from this compound and iodomethane has been reported, indicating the feasibility of this reaction.[1] General protocols for similar heterocycles suggest yields can range from moderate to excellent depending on the specific substrate and conditions.

Mandatory Visualizations

Reaction Scheme

Caption: General reaction scheme for the N-alkylation.

Experimental Workflow

Experimental_Workflow Experimental Workflow for N-Alkylation start Start: Combine Reactants (Pyridazinone, Base) add_solvent Add Anhydrous Solvent (e.g., DMF) start->add_solvent add_alkyl_halide Add Alkyl Halide (R-X) add_solvent->add_alkyl_halide reaction Heat and Stir (Monitor by TLC/LC-MS) add_alkyl_halide->reaction workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure N-Alkylated Product characterization->end

Caption: Step-by-step experimental workflow.

Applications in Drug Development

N-alkylated pyridazinone derivatives are prevalent scaffolds in a variety of biologically active compounds. The introduction of different alkyl groups allows for the fine-tuning of a compound's interaction with biological targets. For instance, N-substituted pyridazinones have been investigated for their potential as:

  • Cardiovascular Agents: Certain derivatives have shown vasorelaxant and antihypertensive properties.

  • Anticancer Agents: The pyridazinone core is present in molecules designed as kinase inhibitors.

  • CNS Agents: N-alkylation can influence blood-brain barrier permeability, enabling the development of drugs targeting the central nervous system.

The 5-iodo substituent on the pyridazinone ring provides an additional handle for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce more complex aryl or alkynyl groups, further expanding the chemical space for drug discovery.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides are often toxic and volatile; handle with care.

  • DMF is a skin irritant and can be absorbed through the skin; avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Iodo-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Derivatives of pyridazinone have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and immunology. This document provides a detailed methodology for the synthesis of kinase inhibitors using 5-iodo-2,3-dihydropyridazin-3-one as a key starting material. The iodine atom at the 5-position serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl moieties, enabling the exploration of the chemical space around the pyridazinone core to optimize potency and selectivity against specific kinase targets.

This application note will focus on a generalized protocol for a Suzuki-Miyaura coupling reaction to synthesize a library of 5-aryl-2,3-dihydropyridazin-3-one derivatives and will discuss their potential application as kinase inhibitors, drawing on data from structurally similar compounds.

Targeted Signaling Pathway: Interleukin-2-inducible T-cell Kinase (ITK)

Many pyridazinone-based compounds have been investigated as inhibitors of Interleukin-2-inducible T-cell Kinase (ITK), a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[1][2][3][4] Dysregulation of ITK signaling is implicated in various autoimmune diseases and T-cell malignancies.[1][2][3][4] Inhibition of ITK can modulate T-cell activation and proliferation, making it an attractive therapeutic target. The binding of a ligand to the TCR initiates a signaling cascade, leading to the activation of ITK. Activated ITK then phosphorylates downstream targets, including phospholipase C-γ1 (PLCγ1), which ultimately results in the activation of transcription factors like NFAT and AP-1, driving T-cell activation and cytokine production.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Antigen Antigen->TCR ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT ITK ITK LAT->ITK PLCg1 PLCγ1 ITK->PLCg1 P PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression NFAT->Gene_Expression Inhibitor Pyridazinone Inhibitor Inhibitor->ITK

Caption: ITK Signaling Pathway Inhibition.

Experimental Protocols

General Workflow for Synthesis and Evaluation

The overall process involves the synthesis of 5-aryl-2,3-dihydropyridazin-3-one derivatives via a Suzuki-Miyaura coupling, followed by purification and characterization. The biological activity of the synthesized compounds is then assessed through in vitro kinase assays and cellular proliferation assays.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (e.g., ITK, DYRK1A) Characterization->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., Jurkat cells) Characterization->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: General Experimental Workflow.

Protocol 1: Synthesis of 5-Aryl-2,3-dihydropyridazin-3-one Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 3-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol) to the mixture.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2,3-dihydropyridazin-3-one derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a specific kinase (e.g., ITK).

Materials:

  • Synthesized 5-aryl-2,3-dihydropyridazin-3-one derivatives

  • Recombinant human kinase (e.g., ITK)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of the inhibitor required to reduce the kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data

The following tables summarize the biological activity of structurally related 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors, as reported in the literature.[1][2] These data can serve as a benchmark for newly synthesized compounds based on the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyridazinone Derivatives

CompoundTarget KinaseIC₅₀ (µM)
9 ITK0.87
9 BTK> 50
22 ITK0.19
22 BTKPartial Inhibition

Data adapted from a study on 3-oxo-2,3-dihydropyridazine derivatives.[1][2]

Table 2: Cellular Cytotoxicity of Selected Pyridazinone Derivatives

CompoundCell LineIC₅₀ (µM)
9 Jurkat (ITK-expressing)37.61
9 Fibroblasts (non-cancerous)> 50
22 Jurkat (ITK-expressing)11.17

Data adapted from a study on 3-oxo-2,3-dihydropyridazine derivatives.[1][2]

Structure-Activity Relationship (SAR) Insights

Based on published data for similar pyridazinone scaffolds, the following structure-activity relationships have been observed:

  • Substitution at the 5-position: The nature of the aryl or heteroaryl group introduced at the 5-position via the Suzuki-Miyaura coupling is critical for potency and selectivity. For instance, a 3-fluorophenyl group has been associated with improved selectivity for ITK over BTK.[1][2]

  • Substitution on the aryl ring: The presence and position of substituents on the aryl ring at the 5-position can significantly influence the inhibitory activity. For example, 3,5-difluorophenyl substitution has been shown to enhance potency.[1][2]

Conclusion

The use of this compound as a starting material provides a versatile and efficient route for the synthesis of a diverse range of pyridazinone-based kinase inhibitors. The protocols outlined in this application note offer a robust framework for the synthesis, purification, and biological evaluation of these compounds. The provided data on structurally related ITK inhibitors highlight the potential of this scaffold in developing novel therapeutics for the treatment of cancer and autoimmune diseases. Further exploration of the structure-activity relationship by synthesizing a library of analogues will be crucial for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: 5-Iodo-2,3-dihydropyridazin-3-one in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Iodo-2,3-dihydropyridazin-3-one as a key building block in the design and synthesis of novel antiviral agents. While direct antiviral activity of this specific compound is not extensively documented in publicly available research, its structural features make it a valuable starting material for developing potent inhibitors of viral replication, primarily through the synthesis of various heterocyclic compounds, including kinase inhibitors with antiviral properties.

The pyridazinone core is a recognized pharmacophore in medicinal chemistry, known for a wide spectrum of biological activities, including antiviral effects against a range of viruses.[1] The iodine atom at the 5-position of this compound serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through cross-coupling reactions, thereby facilitating the exploration of the chemical space for optimal antiviral activity.

Table 1: Antiviral Activity of Representative Pyridazinone Derivatives

While specific data for this compound is not available, the following table summarizes the reported antiviral activities of various pyridazinone derivatives to illustrate the potential of this chemical class.

Compound ClassTarget VirusAssayKey FindingsReference
Myricetin-pyridazinone derivativesTobacco Mosaic Virus (TMV)Half-leaf methodEC50 values ranging from 118.9 to 138.5 µg/mL, superior to the commercial antiviral Ningnanmycin.[2][3]
Phenylpyridazinone derivativesHepatitis A Virus (HAV)Plaque Reduction AssayA thione-containing derivative showed the highest inhibitory effect against HAV replication.[4]
Imidazo[1,2-b]pyridazine derivativesHuman Cytomegalovirus (HCMV)In vitro replication assayPotent inhibition of HCMV replication observed for specific chloro- and methyl-substituted derivatives.[5]
Imidazo[1,2-b]pyridazine derivativesVaricella-Zoster Virus (VZV)In vitro replication assayInhibition of VZV replication by specific chloro- and methyl-substituted derivatives.[5]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Pyridazinone Derivatives from this compound

This protocol describes a general method for the N-alkylation or N-arylation of the pyridazinone ring, a common step in the synthesis of pyridazinone-based drug candidates.

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in dry DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl or aryl halide (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the desired N-substituted pyridazinone derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

G cluster_synthesis Protocol 1: N-Substitution Workflow Start Start Dissolve Dissolve this compound in DMF with K₂CO₃ Add_Halide Add Alkyl/Aryl Halide Heat Heat and Monitor by TLC Workup Aqueous Workup and Extraction Purify Column Chromatography Characterize Characterization (NMR, MS) End End

Caption: Workflow for N-substitution of this compound.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)

The iodine atom on the pyridazinone ring is ideal for introducing aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the synthesis of a diverse library of compounds for antiviral screening.

Materials:

  • N-substituted this compound (from Protocol 1)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Sodium carbonate)

  • Solvent (e.g., 1,4-Dioxane and water mixture)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the N-substituted this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Add the solvent mixture (e.g., 1,4-dioxane:water, 4:1, 10 mL).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired coupled product.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_coupling Protocol 2: Suzuki Coupling Workflow Reactants Combine Iodo-pyridazinone, Boronic Acid, Catalyst, Base Solvent Add Solvent and Degas Heat Heat under Inert Atmosphere Extraction Cool and Perform Extraction Purification Purify by Chromatography Analysis Structural Analysis

Caption: General workflow for Suzuki cross-coupling reaction.

Protocol 3: In Vitro Antiviral Activity Assessment - Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).[6]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates

  • Virus stock of known titer

  • Test compounds (synthesized pyridazinone derivatives)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Semi-solid overlay (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: Remove the viral inoculum and wash the cells with PBS. Add the semi-solid overlay containing the different concentrations of the test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining and Plaque Counting: Aspirate the overlay and stain the cells with crystal violet solution. Wash the wells with water to remove excess stain. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

G cluster_plaque_assay Protocol 3: Plaque Reduction Assay Workflow Seed_Cells Seed Host Cells Prepare_Virus_Compound Prepare Virus and Compound Dilutions Infect_Cells Infect Cell Monolayer Add_Overlay Add Overlay with Test Compound Incubate Incubate for Plaque Formation Stain_Count Stain and Count Plaques Calculate_IC50 Calculate IC50

Caption: Workflow for the Plaque Reduction Assay.

Protocol 4: Cytotoxicity Assessment - MTT Assay

It is crucial to assess the cytotoxicity of the synthesized compounds to ensure that the observed antiviral activity is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3]

Materials:

  • Host cells in a 96-well plate

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a cell control with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

G cluster_mtt_assay Protocol 4: MTT Cytotoxicity Assay Workflow Seed_Cells_96 Seed Cells in 96-well Plate Add_Compound Add Compound Dilutions Incubate_Cells Incubate Add_MTT Add MTT Reagent Incubate_MTT Incubate for Formazan Formation Solubilize Add Solubilization Solution Read_Absorbance Measure Absorbance Calculate_CC50 Calculate CC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Application in Kinase Inhibitor Design

Viruses often rely on host cell kinases for their replication.[5] Therefore, targeting these host kinases is a promising broad-spectrum antiviral strategy. This compound is a valuable precursor for the synthesis of kinase inhibitors. The pyridazinone scaffold can be elaborated to mimic the hinge-binding motifs of ATP, a key interaction for many kinase inhibitors. The iodine atom allows for the introduction of substituents that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity.

G cluster_kinase_inhibitor Logical Relationship: Kinase Inhibition and Antiviral Activity Virus Virus Host_Cell Host Cell Replication Viral Replication Host_Kinase Host Cell Kinase Pyridazinone_Derivative Pyridazinone-based Kinase Inhibitor Inhibition Inhibition

Caption: Targeting host kinases to inhibit viral replication.

References

Application Notes and Protocols: Use of 5-Iodo-2,3-dihydropyridazin-3-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. These initial low-affinity interactions are then optimized to develop high-affinity drug candidates. The pyridazinone scaffold is a valuable pharmacophore found in numerous bioactive molecules, and its derivatives are of significant interest in medicinal chemistry.[1][2][3][4]

5-Iodo-2,3-dihydropyridazin-3-one is a promising candidate for FBDD due to its chemical properties that align with the "Rule of Three," a set of guidelines for fragment library composition. Its utility is further highlighted by its role as an intermediate in the synthesis of kinase inhibitors and antiviral agents.[5][6] The presence of an iodine atom provides a useful vector for synthetic elaboration, allowing for the exploration of chemical space around the core scaffold through techniques like cross-coupling reactions.[6]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a typical FBDD workflow. While direct, published FBDD screening campaigns utilizing this specific fragment are not extensively documented, the following protocols are based on established methodologies and illustrate how this fragment can be effectively employed.

Fragment Properties and Suitability

This compound is well-suited for fragment-based screening. Its physicochemical properties are summarized below and compared against the widely accepted "Rule of Three" for fragment design.

PropertyValue"Rule of Three" Compliance
Molecular Weight 221.98 g/mol ≤ 300 Da
cLogP ~1.5 (estimated)≤ 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 2≤ 3
Rotatable Bonds 0≤ 3

Data for this compound is based on its chemical structure. cLogP is an estimation.

Experimental Workflows

A typical FBDD campaign involves several key stages, from initial screening to lead optimization. The following diagram illustrates a standard workflow.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Generation A Fragment Library (including 5-Iodo-2,3- dihydropyridazin-3-one) B Biophysical Screening (e.g., TSA, SPR, NMR) A->B C Hit Confirmation (Orthogonal Assays) B->C Identified Hits D Affinity Determination (e.g., ITC, SPR) C->D E Structural Biology (X-ray Crystallography, NMR) D->E F Structure-Guided Fragment Elaboration E->F Binding Mode G Synthesis of Analogs F->G H SAR by NMR/ Biochemical Assays G->H H->F Iterative Optimization Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor This compound (Fragment Hit) Inhibitor->RAF Inhibition

References

Application Notes and Protocols: Radiolabeling with 5-Iodo-2,3-dihydropyridazin-3-one for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of molecular imaging is rapidly advancing, providing powerful tools for non-invasive visualization and quantification of biological processes at the molecular level. Radiolabeled probes are essential components of techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), enabling the study of drug distribution, target engagement, and disease progression.[1] This document provides detailed application notes and protocols for the use of 5-iodo-2,3-dihydropyridazin-3-one, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, as a radiotracer for imaging studies.

PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] Radiolabeled PARP inhibitors allow for the in vivo visualization of PARP expression, which can aid in patient selection for PARP inhibitor therapy, monitoring treatment response, and understanding tumor heterogeneity.[1] The pyridazinone core is a key pharmacophore in several PARP inhibitors, and the introduction of a radioiodine atom allows for sensitive detection using nuclear imaging techniques.

Principle of PARP-Targeted Imaging

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in various cellular processes, most notably DNA repair. In response to single-strand DNA breaks, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.

In cancers with mutations in genes involved in homologous recombination, such as BRCA1 and BRCA2, the repair of double-strand DNA breaks is impaired. These cancer cells become highly dependent on PARP-mediated single-strand break repair for survival. Inhibition of PARP in these cells leads to the accumulation of unrepaired single-strand breaks, which are converted to cytotoxic double-strand breaks during DNA replication, ultimately leading to cell death. This concept is known as synthetic lethality.

Radiolabeled PARP inhibitors, such as those based on the this compound scaffold, are designed to bind to the catalytic domain of PARP-1. By incorporating a positron-emitting (e.g., Iodine-124) or gamma-emitting (e.g., Iodine-123, Iodine-131) radionuclide, the distribution and concentration of the PARP inhibitor, and by extension the expression of PARP-1, can be imaged in vivo using PET or SPECT, respectively.

Signaling Pathway

PARP_Signaling_Pathway cluster_0 DNA Damage and PARP Activation cluster_1 Action of Radiolabeled PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes using DNA_Repair_Proteins Recruitment of DNA Repair Proteins PARP1->DNA_Repair_Proteins recruits Inhibition Inhibition of PAR Synthesis PARP1->Inhibition NAD NAD+ NAD->PARP1 DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair Radiolabeled_PARPi Radiolabeled This compound Radiolabeled_PARPi->PARP1 binds and inhibits Imaging PET/SPECT Imaging Radiolabeled_PARPi->Imaging enables

Caption: PARP-1 signaling in DNA repair and its inhibition by a radiolabeled probe for imaging.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be adapted from the synthesis of related pyridazinone derivatives. The following is a representative protocol.

Materials:

  • Precursor molecule (e.g., 5-chloro-2,3-dihydropyridazin-3-one)

  • Sodium iodide ([¹²⁴I]NaI or [¹²⁵I]NaI or [¹³¹I]NaI)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Reaction vessel (e.g., sealed vial)

  • Heating and stirring apparatus

  • Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

  • Dissolve the precursor molecule in an appropriate volume of DMF in a sealed reaction vial.

  • Add the desired radioiodide (e.g., [¹²⁴I]NaI) to the solution.

  • Seal the vial and heat the reaction mixture with stirring at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product using reverse-phase HPLC to isolate the radiolabeled this compound.

  • Collect the fraction containing the desired product and remove the solvent under reduced pressure.

  • Reconstitute the final product in a biocompatible solvent (e.g., saline with a small percentage of ethanol) for in vitro and in vivo studies.

  • Determine the radiochemical yield and purity using analytical HPLC with a radiation detector.

In Vitro Cell Uptake Assay

This protocol describes a method to evaluate the uptake of radiolabeled this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., with varying PARP-1 expression levels)

  • Cell culture medium and supplements

  • Radiolabeled this compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Gamma counter or liquid scintillation counter

Procedure:

  • Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Prepare a working solution of the radiolabeled compound in cell culture medium at a known concentration.

  • Remove the existing medium from the cells and add the medium containing the radiolabeled compound.

  • Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37 °C.

  • To determine non-specific binding, incubate a parallel set of cells with a large excess of the non-radiolabeled ("cold") this compound prior to adding the radiolabeled compound.

  • At each time point, aspirate the radioactive medium and wash the cells multiple times with ice-cold PBS to remove unbound radioactivity.

  • Lyse the cells by adding a suitable lysis buffer and collect the lysate.

  • Measure the radioactivity in the cell lysates using a gamma counter.

  • Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Calculate the cellular uptake as a percentage of the added dose per milligram of protein.

In Vivo Imaging Studies

This protocol outlines a general procedure for conducting PET or SPECT imaging in a tumor-bearing animal model.

Materials:

  • Tumor-bearing animal model (e.g., mice with subcutaneous or orthotopic xenografts)

  • Radiolabeled this compound formulated for injection

  • Anesthesia

  • PET or SPECT scanner

  • CT or MRI for anatomical co-registration (optional)

Procedure:

  • Anesthetize the tumor-bearing animal.

  • Administer a known amount of the radiolabeled compound via intravenous injection (e.g., tail vein).

  • Acquire dynamic or static images at various time points post-injection (e.g., 1, 2, 4, 24 hours).

  • If available, perform a CT or MRI scan for anatomical reference.

  • After the final imaging session, euthanize the animal and perform a biodistribution study.

  • Excise tumors and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone, brain, thyroid).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

  • Analyze the imaging data by drawing regions of interest (ROIs) over the tumor and other organs to quantify tracer uptake.

Workflow Diagram

Experimental_Workflow Synthesis Synthesis and Radiolabeling of This compound QC Quality Control (Radiochemical Purity, Yield) Synthesis->QC In_Vitro In Vitro Studies: Cell Uptake Assay QC->In_Vitro In_Vivo In Vivo Studies: PET/SPECT Imaging and Biodistribution QC->In_Vivo Data_Analysis Data Analysis and Interpretation In_Vitro->Data_Analysis In_Vivo->Data_Analysis

References

Application Notes and Protocols for Sonogashira Coupling of 5-Iodo-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is of significant importance in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3] This document provides a detailed protocol for the Sonogashira coupling of 5-Iodo-2,3-dihydropyridazin-3-one, a key intermediate in the development of various therapeutic agents. The pyridazinone core is a prevalent scaffold in medicinal chemistry, and the introduction of an alkynyl moiety at the 5-position via Sonogashira coupling allows for extensive structural diversification and the exploration of structure-activity relationships (SAR).[4]

The inherent electron-deficient nature of the pyridazine ring influences its reactivity in cross-coupling reactions.[1] The carbon-iodine bond at the 5-position is the reactive site for the oxidative addition to the palladium(0) catalyst.[2][5] Due to the presence of the N-H proton in the pyridazinone ring, protection of this group may be necessary to prevent side reactions and improve yields.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the Sonogashira coupling of this compound.

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)[2]

  • Copper(I) iodide (CuI)[2]

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))[2]

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), toluene)[2][6]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

General Experimental Workflow

The following diagram outlines the general workflow for the Sonogashira coupling experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine this compound, Pd catalyst, CuI, and base in a dry flask. B Establish an inert atmosphere (Ar or N2). A->B C Add anhydrous solvent and stir. B->C D Add terminal alkyne dropwise. C->D E Stir at the specified temperature (e.g., room temperature to 65°C). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with an organic solvent. F->G H Filter through Celite to remove solids. G->H I Wash organic phase with aq. NH4Cl and brine. H->I J Dry over Na2SO4 or MgSO4, filter, and concentrate. I->J K Purify by flash column chromatography. J->K

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Step-by-Step Procedure

Note: The following is a general procedure based on the coupling of similar 5-halo-3(2H)-pyridazinones and may require optimization for specific substrates.[4] If the NH group of the pyridazinone requires protection, a suitable protecting group (e.g., methoxymethyl (MOM)) should be installed prior to the coupling reaction.[6]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), and copper(I) iodide (0.05 equiv).[7]

  • Addition of Reagents: Add anhydrous DMF as the solvent, followed by triethylamine (excess).[7] Stir the mixture for a few minutes.

  • Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 65 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with saturated aqueous ammonium chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkynyl-2,3-dihydropyridazin-3-one.

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of a protected 5-bromo-6-phenyl-3(2H)-pyridazinone with various terminal alkynes, which can serve as an estimation for the coupling with the iodo-analogue.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene5-(Phenylethynyl)-6-phenyl-3(2H)-pyridazinone~95
21-Hexyne5-(Hex-1-yn-1-yl)-6-phenyl-3(2H)-pyridazinone~85
3(Trimethylsilyl)acetylene5-((Trimethylsilyl)ethynyl)-6-phenyl-3(2H)-pyridazinone~90
4Propargyl alcohol5-(3-Hydroxyprop-1-yn-1-yl)-6-phenyl-3(2H)-pyridazinone~70

Data is adapted from similar reactions and should be considered illustrative.[4]

Signaling Pathways and Mechanistic Diagrams

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_oxidative Oxidative Addition pd0->pd_oxidative + R-X pd_complex R-Pd(II)-X(L2) pd_oxidative->pd_complex pd_transmetalation Transmetalation pd_complex->pd_transmetalation pd_alkynyl_complex R-Pd(II)-C≡CR'(L2) pd_transmetalation->pd_alkynyl_complex pd_reductive Reductive Elimination pd_alkynyl_complex->pd_reductive pd_reductive->pd0 + R-C≡CR' cu_catalyst Cu(I)X cu_acetylide_formation Acetylide Formation cu_catalyst->cu_acetylide_formation + H-C≡CR' + Base cu_acetylide Cu(I)-C≡CR' cu_acetylide_formation->cu_acetylide cu_acetylide->pd_transmetalation Transfers alkynyl group

Caption: The dual catalytic cycle of the Sonogashira reaction.

The palladium cycle begins with the oxidative addition of the aryl iodide to the active Pd(0) catalyst, forming a Pd(II) complex.[8] Concurrently, in the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[8] This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.[8] Finally, reductive elimination from the resulting palladium complex yields the desired coupled product and regenerates the active Pd(0) catalyst.[2]

References

Application Notes and Protocols for In Vitro Evaluation of 5-Iodo-2,3-dihydropyridazin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays and detailed protocols for evaluating the biological activity of 5-Iodo-2,3-dihydropyridazin-3-one derivatives. The pyridazinone scaffold is a key pharmacophore with a wide range of biological activities. This document outlines methodologies for assessing their potential as kinase inhibitors, cytotoxic agents, and modulators of the nitric oxide signaling pathway.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound derivatives against specific protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.[1]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibition
Compound IDTarget KinaseIC50 (µM)
Iodo-PD-1Kinase A0.87
Iodo-PD-1Kinase B> 50
Iodo-PD-2Kinase A11.17
Iodo-PD-2Kinase B25.4
Staurosporine (Control)Kinase A0.015

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound setup Set up reaction in 384-well plate prep_reagents->setup initiate Initiate reaction with ATP setup->initiate incubate Incubate at RT initiate->incubate terminate Stop reaction & deplete ATP incubate->terminate luminescence Generate luminescent signal terminate->luminescence measure Measure luminescence luminescence->measure calculate Calculate % Inhibition and IC50 measure->calculate

Workflow for an In Vitro Kinase Inhibition Assay.

Cell Viability (Cytotoxicity) Assay

Objective: To evaluate the effect of this compound derivatives on the viability and metabolic activity of cancer cells.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[2]

Materials:

  • Cancer cell lines (e.g., Jurkat, CCRF-CEM)

  • Cell culture medium

  • Test compound (serially diluted)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Data Presentation: Cytotoxicity
Compound IDCell LineIC50 (µM)
Iodo-PD-1Jurkat37.61
Iodo-PD-1CCRF-CEM19.5
Iodo-PD-1Fibroblasts> 50
Iodo-PD-2Jurkat11.17
Iodo-PD-2CCRF-CEM8.45
Iodo-PD-2Fibroblasts42.8
Doxorubicin (Control)Jurkat0.1
Experimental Workflow: MTT-based Cell Viability Assay```dot

Workflow for the MTT-based cell viability assay.

Endothelial Nitric Oxide Synthase (eNOS) Pathway Evaluation

Objective: To assess the effect of this compound derivatives on the eNOS signaling pathway, which is crucial for vasodilation and cardiovascular health. This can be evaluated by measuring nitric oxide (NO) production and eNOS expression.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures nitrite, a stable metabolite of NO, in cell culture supernatants.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Cell culture medium

  • Test compound

  • Lipopolysaccharide (LPS) for cell stimulation (optional)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture endothelial cells in a 96-well plate. Treat the cells with various concentrations of the test compound.

  • Sample Collection: After the desired incubation period, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve generated with known concentrations of sodium nitrite.

Experimental Protocol: eNOS mRNA Expression by RT-qPCR

Materials:

  • Endothelial cells

  • Test compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for eNOS and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat endothelial cells with the test compound. Extract total RNA from the cells using a suitable kit. 2[4]. Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers for eNOS and a housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of eNOS mRNA, normalized to the housekeeping gene.

Data Presentation: eNOS Pathway Modulation

Table 3: Effect on Nitric Oxide Production

Compound ID Concentration (µM) NO Production (% of Control)
Iodo-PD-3 1 135.7
Iodo-PD-3 10 186.5
Iodo-PD-4 1 110.2
Iodo-PD-4 10 125.8

| Vehicle | - | 100 |

Table 4: Effect on eNOS mRNA Expression

Compound ID Concentration (µM) Relative eNOS mRNA Expression (Fold Change)
Iodo-PD-3 1 1.84
Iodo-PD-3 10 2.40
Iodo-PD-4 1 1.15
Iodo-PD-4 10 1.55

| Vehicle | - | 1.0 |

Signaling Pathway: eNOS Activation and NO Production

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects receptor Receptor (e.g., VEGF-R) pi3k PI3K receptor->pi3k akt Akt pi3k->akt enosp eNOS (phosphorylated) Active akt->enosp no Nitric Oxide (NO) enosp->no enos eNOS Inactive arginine L-Arginine arginine->enosp citrulline L-Citrulline no->citrulline sgc sGC no->sgc compound This compound Derivative compound->enosp Upregulates/ Activates cgmp cGMP sgc->cgmp vasodilation Vasodilation cgmp->vasodilation

Simplified eNOS signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-Iodo-2,3-dihydropyridazin-3-one.

Troubleshooting Guide

Low yields in the synthesis of this compound can be attributed to a variety of factors, from the quality of starting materials to the specifics of the reaction and work-up conditions. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.

Question 1: My reaction yield is significantly lower than expected. What are the most common causes?

Answer:

Several factors can contribute to a low yield. Systematically investigating the following can help pinpoint the issue:

  • Purity of Starting Materials: The purity of your 2,3-dihydropyridazin-3-one or its chlorinated precursor is critical. Impurities can lead to unwanted side reactions, consuming your starting material and complicating purification. It is advisable to use highly pure, freshly prepared, or properly stored starting materials.

  • Choice and Quality of Iodinating Agent: The reactivity of the iodinating agent plays a significant role. While hydriodic acid can be effective, it is a strong acid and can promote side reactions. Alternative reagents like N-iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with an oxidizing agent may offer milder reaction conditions and improved yields. Ensure your iodinating agent has not decomposed.

  • Reaction Temperature and Time: Iodination reactions are sensitive to temperature. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to product decomposition or the formation of byproducts. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent over-running the reaction.

  • Solvent Selection: The choice of solvent can influence the solubility of reactants and the reaction rate. Protic solvents like acetic acid are commonly used, but their acidity can sometimes be detrimental. Exploring a range of solvents may be necessary to optimize the reaction.

  • Atmosphere: Some iodination reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions and improve the overall yield.

Question 2: My TLC analysis shows multiple spots in the crude reaction mixture. What are the likely side products?

Answer:

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to minimizing their formation:

  • Hydrodeiodination: A significant side reaction can be the reduction of the desired this compound back to the starting 2,3-dihydropyridazin-3-one. This is more likely to occur under harsh reaction conditions, such as high temperatures or the presence of strong reducing agents.

  • Dehydrogenation: The dihydropyridazinone ring can be oxidized to the corresponding aromatic pyridazin-3(2H)-one. This is more prevalent when using strong oxidizing conditions or in the presence of certain catalysts.[1][2]

  • Formation of Regioisomers: If your starting pyridazinone has other reactive sites, iodination may occur at multiple positions, leading to a mixture of isomers that can be difficult to separate.

  • Over-iodination: In some cases, di-iodinated products may form, especially if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long.

Question 3: I am struggling to purify the final product. What are some recommended purification strategies?

Answer:

Purification of this compound can be challenging due to the presence of closely related impurities. Here are some strategies:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity. Experiment with different solvents and solvent mixtures to find the optimal conditions.

  • Column Chromatography: For complex mixtures or when crystallization is not feasible, column chromatography on silica gel is a standard purification technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from impurities. Common eluents include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

  • Acid-Base Extraction: If your impurities have different acidic or basic properties than your product, an acid-base extraction during the work-up can be a simple and effective preliminary purification step.

  • Washing with a Reducing Agent: To remove residual iodine, washing the organic layer with an aqueous solution of a mild reducing agent, such as sodium thiosulfate or sodium bisulfite, is a standard procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for the synthesis of this compound?

A1: A common and often successful route is to start from a pre-functionalized precursor, such as 5-chloro-2,3-dihydropyridazin-3-one. The halogen exchange reaction with an iodide source, like sodium iodide or hydriodic acid, can provide a more direct and selective route to the desired product compared to the direct iodination of the unsubstituted dihydropyridazinone.

Q2: Are there milder alternatives to using hydriodic acid for the iodination step?

A2: Yes, several milder iodinating agents can be employed, which may lead to higher yields and fewer side products. These include:

  • N-Iodosuccinimide (NIS): NIS is a versatile and relatively mild electrophilic iodinating agent that is often used in the presence of an acid catalyst.

  • Molecular Iodine (I₂) with an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent, such as hydrogen peroxide or silver salts (e.g., silver sulfate), can generate a more reactive iodine species in situ for electrophilic iodination.[3][4]

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin Layer Chromatography (TLC) is a simple and rapid method for monitoring the reaction. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visually track the consumption of the starting material and the formation of the product and any byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: What is the typical appearance and stability of this compound?

A4: this compound is typically an off-white to pale yellow crystalline powder.[5] It is a high-purity compound that should be stored in a cool, dry place, protected from light to prevent decomposition.[6]

Data Presentation

The following table summarizes various synthetic approaches to iodinated pyridazinones, providing a comparison of starting materials, reagents, conditions, and reported yields. This data can help in selecting an appropriate synthetic strategy and in setting expectations for reaction outcomes.

Starting MaterialIodinating Agent/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4,5-dichloro-2-methyl-2H-pyridazin-3-one57% aq. Hydriodic Acid-13724Quantitative[7]
o-NitranilineIodine, Hydrogen PeroxideEthanol/Water60395.0[3]
Imidazo[1,2-α]pyridinesMolecular Iodine, TBHPDichloromethaneRoom Temp0.5-280-95[8]
2,3-dihydropyridazin-3(2H)-oneIodineDMSONot specifiedNot specifiedGood[1][2]

Experimental Protocols

A detailed experimental protocol for a related compound, 5-iodo-2-methylpyridazin-3(2H)-one, is provided below as a reference. This can be adapted for the synthesis of this compound with appropriate modifications.

Synthesis of 5-iodo-2-methyl-2H-pyridazin-3-one from 4,5-dichloro-2-methyl-2H-pyridazin-3-one [7]

  • Reaction Setup: To 50 mL of 57% aqueous hydriodic acid, add 1.55 g (8.65 mmol) of 4,5-dichloro-2-methyl-2H-pyridazin-3-one.

  • Reaction Conditions: Heat the reaction mixture at 137°C for 24 hours.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Pour the reaction solution into a solution of 20 g of sodium thiosulfate dissolved in 250 mL of water to quench any remaining iodine.

    • Extract the aqueous mixture with dichloromethane.

    • Wash the combined organic phases sequentially with water and saturated sodium chloride solution.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic phase under reduced pressure.

    • Grind the resulting residue with a 50:50 solvent mixture of dichloromethane-methanol.

    • Separate the precipitate by filtration to obtain 3.45 g of the product as a yellow powder (quantitative yield).

Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the primary synthetic route to this compound from 2,3-dihydropyridazin-3-one, along with potential side reactions that can lead to a lower yield.

Synthesis_Pathway Start 2,3-Dihydropyridazin-3-one Product This compound Start->Product Iodinating Agent (e.g., HI, NIS, I₂/Oxidant) Side_Product1 Pyridazin-3(2H)-one (Dehydrogenation) Start->Side_Product1 Oxidation Side_Product2 Starting Material (Hydrodeiodination) Product->Side_Product2 Reduction

Caption: Synthetic route and major side reactions.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and address low yields in the synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Reagents Assess Quality of Iodinating Agent Check_Purity->Check_Reagents [ Purity OK ] Optimize_Conditions Optimize Reaction Temperature & Time Check_Reagents->Optimize_Conditions [ Reagent OK ] Analyze_Side_Products Identify Side Products (TLC, LC-MS) Optimize_Conditions->Analyze_Side_Products Modify_Workup Refine Purification Strategy Analyze_Side_Products->Modify_Workup Consider_Alternatives Evaluate Alternative Iodinating Agents Analyze_Side_Products->Consider_Alternatives Successful_Optimization Improved Yield Modify_Workup->Successful_Optimization Consider_Alternatives->Successful_Optimization

Caption: A systematic approach to troubleshooting low yields.

References

Optimizing reaction conditions for 5-Iodo-2,3-dihydropyridazin-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Iodo-2,3-dihydropyridazin-3-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question 1: Low or no yield of 2,3-dihydropyridazin-3-one (Maleic Hydrazide) in the initial cyclization step.

Possible Causes and Solutions:

  • Incomplete reaction: The reaction between maleic anhydride and hydrazine hydrate may not have gone to completion.

    • Solution: Ensure the reaction is heated for a sufficient amount of time, typically at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Incorrect stoichiometry: An improper ratio of maleic anhydride to hydrazine hydrate can lead to side products and reduced yield.

    • Solution: Use a slight excess of hydrazine hydrate to ensure complete conversion of the maleic anhydride.

  • Decomposition of the product: Prolonged heating at very high temperatures can lead to decomposition.

    • Solution: Maintain the recommended reaction temperature and avoid excessive heating times.

  • Loss of product during workup: The product may be lost during filtration or washing steps.

    • Solution: Ensure the product has fully precipitated before filtration. Use a minimal amount of cold solvent for washing to prevent the product from dissolving.

Question 2: Difficulty in the iodination of 2,3-dihydropyridazin-3-one.

Possible Causes and Solutions:

  • Low reactivity of the pyridazinone ring: The 2,3-dihydropyridazin-3-one ring may be deactivated towards electrophilic iodination.

    • Solution 1 (Direct Iodination): Use a more potent iodinating agent. A combination of molecular iodine (I₂) with an oxidizing agent (e.g., nitric acid, hydrogen peroxide) can generate a more electrophilic iodine species.

    • Solution 2 (Halogen Exchange): A more reliable method is a two-step approach. First, synthesize the 5-chloro or 5-bromo derivative of 2,3-dihydropyridazin-3-one. Then, perform a Finkelstein reaction using an iodide salt (e.g., sodium iodide, potassium iodide) to displace the halide.

  • Formation of poly-iodinated byproducts: The reaction conditions may be too harsh, leading to the addition of more than one iodine atom.

    • Solution: Carefully control the stoichiometry of the iodinating agent. Add the iodinating agent portion-wise and monitor the reaction progress closely by TLC or LC-MS.

  • Side reactions: Decomposition of the starting material or product can occur under harsh acidic or oxidative conditions.

    • Solution: Optimize the reaction temperature and time. Consider using a milder iodinating reagent or a catalyzed reaction.

Question 3: The Finkelstein reaction (halogen exchange) to produce this compound is not proceeding.

Possible Causes and Solutions:

  • Inactivated precursor: The 5-chloro or 5-bromo-2,3-dihydropyridazin-3-one may be unreactive.

    • Solution: Ensure the precursor is pure and dry. The reactivity of aryl halides in nucleophilic substitution can be low.

  • Insufficiently reactive iodide source: The iodide salt may not be soluble or reactive enough.

    • Solution: Use a high concentration of sodium iodide or potassium iodide. Acetone or dimethylformamide (DMF) are common solvents that can help dissolve the iodide salt and facilitate the reaction.

  • Reversibility of the reaction: The Finkelstein reaction is an equilibrium process.

    • Solution: To drive the reaction to completion, use a large excess of the iodide salt. In acetone, the precipitation of the less soluble sodium chloride or bromide can also help to shift the equilibrium towards the product.

  • Lack of catalyst: For less reactive aryl halides, a catalyst may be necessary.

    • Solution: Consider adding a copper(I) iodide (CuI) catalyst to facilitate the halogen exchange.

Question 4: The final this compound product is impure.

Possible Causes and Solutions:

  • Presence of starting material: The reaction did not go to completion.

    • Solution: Increase the reaction time or temperature, or use a more potent reagent system. Purify the crude product using recrystallization or column chromatography.

  • Presence of byproducts: Side reactions may have occurred.

    • Solution: Optimize the reaction conditions to minimize byproduct formation. For purification, recrystallization from a suitable solvent (e.g., ethanol, water) is often effective. If necessary, use column chromatography on silica gel.

  • Residual iodine: Traces of molecular iodine may remain in the product.

    • Solution: Wash the crude product with a solution of sodium thiosulfate to remove any unreacted iodine.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of this compound?

A1: A two-step synthesis is generally the most reliable. The first step is the synthesis of a 5-halo-2,3-dihydropyridazin-3-one precursor (chloro or bromo). The second step is a halogen exchange reaction (Finkelstein reaction) using an iodide salt to yield the final product. This approach often provides better yields and fewer side products compared to direct iodination.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Hydrazine hydrate is toxic and corrosive, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Halogenating agents and strong acids are also corrosive and should be handled with care. Ensure that all reactions are performed with proper ventilation and that appropriate quenching procedures are in place.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the cyclization and the iodination/halogen exchange steps. Choose an appropriate solvent system that provides good separation of the starting material, product, and any potential byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed reaction monitoring.

Q4: What are the typical yields for the synthesis of this compound?

A4: The overall yield can vary depending on the specific conditions and the purity of the reagents. The initial synthesis of 2,3-dihydropyridazin-3-one can have yields in the range of 70-90%. The subsequent halogenation and halogen exchange steps can have yields ranging from 50% to over 80%, depending on the chosen method and optimization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,3-dihydropyridazin-3-one (Maleic Hydrazide)

ParameterCondition 1Condition 2Condition 3
Solvent WaterAcetic AcidEthanol
Temperature Reflux110-120 °CReflux
Reaction Time 2-4 hours1-3 hours3-5 hours
Typical Yield 75-85%80-90%70-80%

Table 2: Comparison of Iodination Methods for Pyridazinone Ring

MethodReagentsSolventTemperatureReaction TimeTypical Yield
Direct Iodination I₂, HNO₃Acetic Acid80 °C4-6 hours40-60%
Halogen Exchange NaIAcetoneReflux12-24 hours70-85%
Catalytic Halogen Exchange NaI, CuIDMF100-120 °C6-12 hours80-95%

Experimental Protocols

Protocol 1: Synthesis of 2,3-dihydropyridazin-3-one (Maleic Hydrazide)

  • In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 eq) in glacial acetic acid.

  • Slowly add hydrazine hydrate (1.1 eq) to the solution while stirring. An exothermic reaction may occur.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the maleic anhydride is consumed.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold water or ethanol and dry under vacuum.

Protocol 2: Synthesis of 5-Chloro-2,3-dihydropyridazin-3-one

  • To a stirred solution of 2,3-dihydropyridazin-3-one (1.0 eq) in a suitable solvent (e.g., glacial acetic acid), add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent if necessary.

Protocol 3: Synthesis of this compound via Finkelstein Reaction

  • In a round-bottom flask, dissolve 5-chloro-2,3-dihydropyridazin-3-one (1.0 eq) in acetone.

  • Add sodium iodide (3.0 eq) to the solution.

  • For less reactive substrates, add a catalytic amount of copper(I) iodide (0.1 eq).

  • Heat the mixture to reflux and stir for 12-24 hours. The formation of a precipitate (NaCl) should be observed.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Workflow Start Starting Materials: Maleic Anhydride Hydrazine Hydrate Step1 Step 1: Cyclization (e.g., in Acetic Acid, Reflux) Start->Step1 Intermediate1 2,3-dihydropyridazin-3-one (Maleic Hydrazide) Step1->Intermediate1 Step2a Option A: Direct Iodination (I₂, Oxidizing Agent) Intermediate1->Step2a Step2b Option B: Halogenation (e.g., NCS) Intermediate1->Step2b FinalProduct This compound Step2a->FinalProduct Intermediate2 5-Chloro-2,3-dihydropyridazin-3-one Step2b->Intermediate2 Step3 Step 3: Finkelstein Reaction (NaI, Acetone/DMF) Intermediate2->Step3 Step3->FinalProduct Troubleshooting_Logic Problem Low Yield of Final Product CheckStep1 Check Yield of Maleic Hydrazide Problem->CheckStep1 CheckStep2 Check Iodination Step Problem->CheckStep2 LowYield1 Low Yield in Step 1 CheckStep1->LowYield1 Low LowYield2 Low Yield in Iodination CheckStep2->LowYield2 Low Troubleshoot1 Optimize Cyclization: - Reaction Time - Stoichiometry - Temperature LowYield1->Troubleshoot1 Troubleshoot2a Direct Iodination Issues: - Increase Reagent Potency - Control Stoichiometry LowYield2->Troubleshoot2a Direct Iodination Troubleshoot2b Finkelstein Reaction Issues: - Check Precursor Purity - Use Excess NaI - Add Catalyst (CuI) LowYield2->Troubleshoot2b Finkelstein

Common side products in the synthesis of 5-Iodo-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-2,3-dihydropyridazin-3-one.

Troubleshooting Guide: Common Side Products

The synthesis of this compound can be accompanied by the formation of several side products. Understanding these impurities is crucial for optimizing reaction conditions and purification protocols. The table below summarizes common side products, their potential causes, and recommended troubleshooting actions.

Side Product Structure Potential Cause Troubleshooting & Mitigation
Uncyclized Hydrazide Precursors e.g., Maleic monohydrazideIncomplete cyclization reaction between the anhydride precursor and hydrazine. Insufficient reaction time or temperature.- Ensure stoichiometric or slight excess of hydrazine hydrate.- Increase reaction temperature or prolong reaction time, monitoring by TLC.- Use a dehydrating agent to drive the cyclization to completion.
Starting Halogenated Pyridazinone e.g., 5-Chloro-2,3-dihydropyridazin-3-oneIncomplete halogen exchange reaction if synthesizing from a chloro or bromo analog.- Increase the equivalents of the iodide source (e.g., HI, NaI).- Extend the reaction time or increase the temperature.- Monitor the disappearance of the starting material by LC-MS or TLC.
De-iodinated Product 2,3-dihydropyridazin-3-oneReductive dehalogenation, which can be promoted by certain reaction conditions or impurities.[1]- Avoid harsh reducing conditions during the reaction and workup.- Use a milder iodide source if possible.- Purify the final product carefully using column chromatography.
Oxidized Product 5-Iodo-pyridazin-3(2H)-oneOxidation of the dihydropyridazinone ring, potentially catalyzed by trace metals or air, especially at elevated temperatures.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon).- Use degassed solvents.- Minimize exposure to air during workup and purification.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the pyridazinone ring from maleic anhydride and hydrazine hydrate is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely side products?

A1: In the reaction between maleic anhydride and hydrazine, incomplete cyclization is a common issue. You are likely observing uncyclized intermediates such as maleic monohydrazide and 1,2-dimaleic acid hydrazine.[2] To improve the yield of the cyclized product, ensure you are using at least a stoichiometric amount of hydrazine hydrate, and consider increasing the reaction temperature or time. Monitoring the reaction by TLC for the disappearance of the starting materials is recommended.

Q2: I am preparing this compound via a halogen exchange from 5-Chloro-2,3-dihydropyridazin-3-one, but my final product is contaminated with the starting material. How can I drive the reaction to completion?

A2: Incomplete halogen exchange is a frequent challenge. To push the equilibrium towards the desired iodo-product, you can increase the equivalents of your iodide source (e.g., sodium iodide or hydriodic acid). Additionally, increasing the reaction temperature and extending the reaction time can improve conversion. It is crucial to monitor the reaction progress by a suitable analytical method like LC-MS or TLC to determine the optimal reaction endpoint.

Q3: After purification, I have identified the de-iodinated compound, 2,3-dihydropyridazin-3-one, in my final product. What causes this and how can I prevent it?

A3: The formation of a de-iodinated (or "proto") side product is a known issue in the synthesis of halogenated heterocycles.[1] This is a reductive dehalogenation process. To minimize its formation, avoid overly harsh reaction conditions. If the reaction is performed at a high temperature for a prolonged period, the risk of de-iodination increases. Careful purification, typically by column chromatography, is often necessary to separate the desired iodinated product from its de-iodinated counterpart.

Q4: My final product has a yellowish tint, and NMR analysis suggests the presence of an aromatic species. What could this be?

A4: The yellowish color and aromatic signals in the NMR spectrum suggest the presence of the oxidized product, 5-Iodo-pyridazin-3(2H)-one. The dihydropyridazinone ring can be susceptible to oxidation, especially at elevated temperatures or upon prolonged exposure to air. To prevent this, it is advisable to conduct the synthesis and workup under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Experimental Workflow & Signaling Pathways

Synthesis_Pathway Start Starting Materials (e.g., Maleic Anhydride, Hydrazine) Intermediate Uncyclized Intermediates (e.g., Maleic monohydrazide) Start->Intermediate Incomplete Reaction Cyclized_Precursor Cyclized Precursor (e.g., 2,3-dihydropyridazin-3-one or 5-halo-2,3-dihydropyridazin-3-one) Start->Cyclized_Precursor Cyclization Intermediate->Cyclized_Precursor Further Reaction Target Target Product This compound Cyclized_Precursor->Target Iodination/ Halogen Exchange Side_Product_3 Unreacted Precursor Cyclized_Precursor->Side_Product_3 Incomplete Iodination Side_Product_1 De-iodinated Product Target->Side_Product_1 De-iodination Side_Product_2 Oxidized Product Target->Side_Product_2 Oxidation

Caption: Synthetic pathway and potential side product formation.

Key Experimental Protocol: Synthesis of a Dihydropyridazinone Precursor

This protocol describes a general method for the synthesis of a dihydropyridazinone ring system, which can be a precursor to this compound.

Materials:

  • Maleic Anhydride (1.0 eq)

  • Hydrazine Hydrate (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a solution of maleic anhydride in ethanol, add a catalytic amount of glacial acetic acid.

  • Slowly add hydrazine hydrate to the reaction mixture at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

References

Byproduct formation in the iodination of dihydropyridazinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of dihydropyridazinone derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common iodinating agents for dihydropyridazinone?

Common electrophilic iodinating reagents include molecular iodine (I₂) activated by an acid or an oxidizing agent, N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (DIH).[1] The choice of reagent often depends on the reactivity of the dihydropyridazinone substrate and the desired regioselectivity. For electron-rich systems, milder reagents may be sufficient, while less reactive substrates might require more powerful iodinating agents or the use of catalysts.

Q2: Where does iodination typically occur on the dihydropyridazinone ring?

The position of iodination on the dihydropyridazinone ring is highly dependent on the substitution pattern and the reaction conditions. In related heterocyclic systems like pyridones, iodination can occur at various positions, leading to mixtures of isomers. For dihydropyridazinones, electrophilic substitution is expected to occur at electron-rich positions of the ring. A thorough characterization of the product mixture (e.g., by NMR spectroscopy) is crucial to determine the regioselectivity of the reaction.

Q3: Can N-iodination occur on the dihydropyridazinone ring?

While C-H iodination is the more common transformation, N-iodination on the pyridazinone nitrogen is a potential side reaction, especially if the nitrogen atom is part of an amide-like system. The likelihood of N-iodination versus C-iodination depends on the specific structure of the dihydropyridazinone and the reaction conditions.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Iodinated Product

Possible Causes:

  • Insufficient reactivity of the iodinating agent: The chosen reagent may not be electrophilic enough to iodinate the dihydropyridazinone ring, especially if the ring is substituted with electron-withdrawing groups.

  • Poor solubility of the starting material: If the dihydropyridazinone is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

  • Decomposition of the starting material or product: The reaction conditions (e.g., strong acid, high temperature) might be too harsh, leading to the degradation of the desired compounds.

Solutions:

  • Increase the electrophilicity of the iodine source:

    • If using I₂, add a Lewis acid (e.g., AgNO₃, AgOTf) or a Brønsted acid (e.g., trifluoroacetic acid) to activate it.[1][2]

    • Switch to a more reactive iodinating agent like N-iodosuccinimide (NIS) in the presence of an acid.[3]

  • Optimize reaction conditions:

    • Screen different solvents to improve the solubility of the starting material.

    • Gradually increase the reaction temperature while monitoring for product formation and decomposition.

  • Use a catalyst: Certain metal catalysts have been shown to promote iodination reactions.

Problem 2: Formation of Multiple Products (Isomers or Byproducts)

Possible Causes:

  • Lack of regioselectivity: The dihydropyridazinone ring may have multiple reactive sites with similar electron densities, leading to the formation of a mixture of iodinated isomers.

  • Over-iodination: The desired mono-iodinated product might be sufficiently reactive to undergo a second iodination, resulting in di-iodinated byproducts.

  • Side reactions: Depending on the functional groups present on the dihydropyridazinone scaffold, other reactions like oxidation or cyclization may compete with iodination.

Solutions:

  • Control regioselectivity:

    • Modify the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable product.

    • Use a bulkier iodinating agent or a directing group on the substrate to sterically hinder certain positions.

  • Prevent over-iodination:

    • Use a stoichiometric amount of the iodinating agent.

    • Slowly add the iodinating agent to the reaction mixture to maintain a low concentration.

    • Monitor the reaction closely by techniques like TLC or LC-MS and stop it once the desired product is predominantly formed.

  • Minimize side reactions:

    • Choose a milder iodinating agent and reaction conditions.

    • Protect sensitive functional groups on the starting material before carrying out the iodination.

Problem 3: Unexpected Byproduct Formation

Q: I am observing a byproduct with a mass corresponding to the addition of iodine and the loss of water. What could be happening?

A: If your dihydropyridazinone substrate contains both a double bond and a carboxylic acid functionality, you may be observing an iodolactonization reaction.[4] This is an intramolecular cyclization where the carboxyl group attacks the intermediate iodonium ion formed at the double bond, leading to the formation of an iodinated lactone.

Iodolactonization Start Dihydropyridazinone with alkene and carboxylic acid Iodonium Iodonium Ion Intermediate Start->Iodonium Iodination (e.g., I₂) Lactone Iodolactone Byproduct Iodonium->Lactone Intramolecular Nucleophilic Attack (by -COOH) Desired Desired Iodinated Dihydropyridazinone Iodonium->Desired Desired Reaction Pathway

Troubleshooting Iodolactonization:

  • Protect the carboxylic acid: Convert the carboxylic acid to an ester or another functional group that is less nucleophilic before performing the iodination. The protecting group can be removed in a subsequent step.

  • Modify reaction conditions: Running the reaction under anhydrous conditions may disfavor the cyclization.

Data Presentation

The following tables illustrate hypothetical data on how reaction conditions can influence the yield and selectivity of the iodination of a generic dihydropyridazinone.

Table 1: Effect of Iodinating Agent on Product Distribution

EntryIodinating AgentSolventTemperature (°C)Desired Product Yield (%)Byproduct A Yield (%)Byproduct B Yield (%)
1I₂CH₂Cl₂2530155
2I₂ / TFA (cat.)CH₂Cl₂2565103
3NISCH₃CN25855<1
4DIHCH₃CN25826<1

Byproduct A: Isomeric iodinated product, Byproduct B: Di-iodinated product.

Table 2: Effect of Solvent on Regioselectivity

EntrySolventDesired Isomer : Unwanted Isomer Ratio
1Dichloromethane3 : 1
2Acetonitrile5 : 1
3Tetrahydrofuran2 : 1
4Hexafluoroisopropanol10 : 1

Experimental Protocols

General Protocol for Iodination using N-Iodosuccinimide (NIS)

  • Dissolve the dihydropyridazinone substrate (1.0 eq.) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask.

  • Add N-iodosuccinimide (1.0-1.2 eq.).

  • If required, add a catalytic amount of an acid (e.g., trifluoroacetic acid).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

troubleshooting_workflow start Start Iodination Reaction check_yield Low Yield? start->check_yield check_purity Mixture of Products? check_yield->check_purity No optimize_reagent Increase Reagent Reactivity (e.g., add acid) or Change Reagent check_yield->optimize_reagent Yes control_stoichiometry Adjust Stoichiometry (1.0 eq. of iodinating agent) check_purity->control_stoichiometry Yes (Over-iodination) modify_conditions Lower Temperature or Change Solvent check_purity->modify_conditions Yes (Isomers) protecting_group Consider Protecting Sensitive Groups check_purity->protecting_group Yes (Unexpected Byproduct) end_ok Successful Iodination check_purity->end_ok No end_fail Further Optimization Needed optimize_reagent->end_fail optimize_conditions Optimize Solvent and Temperature control_stoichiometry->end_fail modify_conditions->end_fail protecting_group->end_fail

References

Technical Support Center: 5-Iodo-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Iodo-2,3-dihydropyridazin-3-one during their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis and Work-up

Question: My initial product after synthesis and aqueous work-up shows multiple spots on the TLC plate, indicating significant impurities. How can I perform a preliminary purification?

Answer: A common preliminary purification for related pyridazinone compounds involves trituration or grinding the crude product with a suitable solvent mixture. This can effectively remove highly soluble or insoluble impurities.

Experimental Protocol: Trituration/Grinding

  • Solvent Selection: A 1:1 mixture of dichloromethane and methanol has been shown to be effective for purifying a similar compound, 5-iodo-2-methyl-2H-pyridazin-3-one.[1]

  • Procedure:

    • Place the crude, dry product in a mortar.

    • Add a minimal amount of the 1:1 dichloromethane-methanol solvent mixture.

    • Grind the solid with a pestle for 10-15 minutes. The desired product should ideally be a precipitate in this solvent mixture.

    • Separate the solid product by filtration.

    • Wash the solid with a small amount of the cold solvent mixture.

    • Dry the purified solid under vacuum.

  • Assessment: Analyze the purity of the solid by TLC to determine if further purification is necessary.

Issue 2: Product Degradation During Silica Gel Column Chromatography

Question: I am attempting to purify my compound using standard silica gel column chromatography, but I am observing product degradation and low recovery. What is causing this and what are the alternatives?

Answer: Iodo-substituted heterocycles can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[2] Alternative stationary phases or deactivation of the silica gel are recommended.

Troubleshooting Workflow for Chromatography:

Caption: Workflow for troubleshooting product degradation during chromatography.

Experimental Protocols:

Protocol A: Column Chromatography with Deactivated Silica Gel

  • Deactivation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Add 1-2% triethylamine to the slurry and mix thoroughly.

  • Packing: Pack the column with the deactivated silica gel slurry.

  • Elution: Run the column as usual. The triethylamine will neutralize the acidic sites on the silica, reducing the likelihood of product degradation.

Protocol B: Column Chromatography with Alumina

  • Stationary Phase Selection: Basic or neutral alumina can be used. For iodoaziridines, which are also sensitive heterocycles, basic alumina (activity IV) has been used successfully.[2]

  • Mobile Phase: Elute with a non-polar solvent, gradually increasing the polarity. For example, start with hexane and gradually increase the percentage of ethyl acetate.[2] Note that high concentrations of ethyl acetate should be avoided with basic alumina; diethyl ether can be a suitable alternative.[2]

  • Procedure:

    • Dry pack the column with alumina.

    • Pre-elute the column with the initial mobile phase.

    • Load the sample (dry loading is often preferred).

    • Elute the column with a gradient of increasing polarity.

    • Collect and analyze fractions by TLC.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Question: My product does not crystallize well, or the purity does not improve significantly after recrystallization. What can I do?

Answer: Finding the right solvent system is crucial for effective recrystallization. If single-solvent recrystallization is not effective, a two-solvent system (a "good" solvent and a "poor" solvent) may be required. For pyridazinone derivatives, common solvents to screen include ethanol, isopropanol, and ethyl acetate.

Troubleshooting Table for Recrystallization:

Problem Potential Cause Suggested Solution
Compound "oils out" Solution is too concentrated, or cooling is too rapid.Reheat the solution to dissolve the oil, add more of the hot solvent, and allow it to cool more slowly.
No crystals form The solvent is too "good" (product is too soluble).Try a less polar solvent, or use a two-solvent system by adding a "poor" solvent dropwise to a solution of the compound in a "good" solvent until turbidity is observed, then heat to clarify and cool slowly.
Low crystal yield The solvent is too "poor" (product is not soluble enough even when hot), or not enough product is in the solution.Choose a more suitable solvent where the compound has a significant difference in solubility between hot and cold conditions. Ensure the initial crude material is sufficiently concentrated.
Purity does not improve Impurities co-crystallize with the product.Try a different solvent system. Sometimes a preliminary purification by column chromatography is necessary to remove impurities with similar solubility profiles.

Experimental Protocol: Two-Solvent Recrystallization

  • Solvent Selection:

    • "Good" solvent: A solvent in which the compound is readily soluble at room temperature (e.g., dichloromethane, methanol).

    • "Poor" solvent: A solvent in which the compound is sparingly soluble, even when hot (e.g., hexane, water).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the "good" solvent at room temperature.

    • Slowly add the "poor" solvent dropwise with stirring until the solution becomes slightly turbid.

    • Gently heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of this compound?

A1: Based on the common synthetic routes for pyridazinones (e.g., from maleic anhydride and hydrazine followed by iodination), potential impurities include:

  • Unreacted starting materials: 2,3-dihydropyridazin-3-one.

  • Over-iodinated or under-iodinated species: Di-iodinated pyridazinones or unreacted starting material.

  • Hydrazone intermediates: If the initial cyclization is incomplete.

  • Deiodinated product: The iodo group may be labile under certain conditions.

  • Residual iodinating agent: Such as iodine or N-iodosuccinimide.

Q2: How can I monitor the purity of my product during purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. For a related compound, 5-iodo-2-methyl-2H-pyridazin-3-one, a mobile phase of 70:30 dichloromethane-ethyl acetate on silica gel plates gives an Rf value of 0.4.[1] You can use this as a starting point for developing your TLC conditions. Final purity should be confirmed by NMR spectroscopy and, if necessary, HPLC.

Q3: My NMR spectrum shows residual solvent peaks. How can I identify them?

A3: Residual solvent peaks are common. You can refer to published tables of NMR chemical shifts for common laboratory solvents to identify these impurities.[3][4] Thoroughly drying your sample under high vacuum, possibly with gentle heating if the compound is stable, will help remove most volatile solvents.

Q4: Are there any special handling precautions for this compound?

A4: Iodo-compounds can be light-sensitive. It is good practice to store the compound in a dark container or wrapped in aluminum foil and to minimize exposure to light during purification procedures.[2] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: What is the recommended storage condition for this compound?

A5: The compound should be stored in a cool, dry place, away from direct sunlight and incompatible substances.[5]

Logical Workflow for Purification Strategy Selection:

Caption: Decision workflow for selecting a purification strategy.

References

Degradation of 5-Iodo-2,3-dihydropyridazin-3-one during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-2,3-dihydropyridazin-3-one. The information is designed to help you anticipate and resolve common issues related to the degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during a reaction?

A1: The most common degradation pathways observed for this compound are hydrodeiodination (replacement of the iodine atom with a hydrogen), and decomposition of the pyridazinone ring under harsh conditions. In the context of cross-coupling reactions, side reactions such as homocoupling and protodeboronation of the coupling partner are also prevalent.

Q2: How can I minimize hydrodeiodination during palladium-catalyzed cross-coupling reactions?

A2: Hydrodeiodination is a common side reaction for aryl iodides in the presence of a palladium catalyst and a hydrogen source.[1][2][3][4] To minimize this, consider the following:

  • Use an anhydrous solvent: Water and alcohols can serve as a source of hydrogen.

  • Select the appropriate base: Weaker bases are sometimes less prone to promoting hydrodehalogenation.[5]

  • Optimize catalyst and ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different phosphine ligands can be beneficial.

  • Control reaction temperature: Higher temperatures can sometimes favor this side reaction.

Q3: My Suzuki coupling reaction is yielding the homocoupled product of my boronic acid. What is causing this?

A3: Homocoupling of boronic acids in Suzuki reactions is often a result of oxygen in the reaction mixture.[6] It is crucial to properly degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). The choice of palladium precatalyst and reaction conditions can also influence the extent of homocoupling.

Q4: I am observing the formation of the deborylated arene from my boronic acid coupling partner. How can I prevent this?

A4: This side reaction is known as protodeboronation and is especially common with electron-rich or heteroaryl boronic acids. It can be caused by strong bases and the presence of water. To mitigate this, you can try:

  • Using milder bases such as potassium carbonate or cesium carbonate.[5]

  • Employing anhydrous reaction conditions.

  • Using more stable boronic acid derivatives, such as pinacol esters (BPin).

Q5: Is this compound sensitive to light?

A5: Yes, the carbon-iodine bond in aromatic compounds can be susceptible to photolytic cleavage upon exposure to light, particularly UV light.[7][8] It is recommended to protect reactions from light, especially if they are running for an extended period.

Troubleshooting Guides

Issue 1: Low yield of desired product and presence of deiodinated starting material.
Potential Cause Troubleshooting Step Rationale
Hydrodeiodination 1. Ensure all solvents and reagents are anhydrous. 2. Degas the reaction mixture thoroughly. 3. Screen different palladium catalysts and ligands. 4. Use a milder base (e.g., K2CO3, Cs2CO3). 5. Lower the reaction temperature.Reduces the source of hydrogen atoms and minimizes a common side reaction for aryl iodides.[1][4][5]
Incomplete Reaction 1. Increase reaction time or temperature cautiously. 2. Increase catalyst loading. 3. Ensure efficient stirring.The reaction may be kinetically slow under the current conditions.
Issue 2: Formation of significant amounts of homocoupled boronic acid byproduct in a Suzuki reaction.
Potential Cause Troubleshooting Step Rationale
Oxygen in the reaction 1. Thoroughly degas all solvents and reagents before use. 2. Maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction.Oxygen can promote the oxidative homocoupling of boronic acids.[6]
Catalyst decomposition 1. Use a more stable palladium precatalyst. 2. Ensure the quality of the boronic acid.Decomposed catalyst or impurities in the boronic acid can lead to side reactions.
Issue 3: Degradation of the pyridazinone ring.
Potential Cause Troubleshooting Step Rationale
Harsh basic conditions 1. Use a milder base. 2. Reduce the reaction temperature.The pyridazinone ring may be susceptible to nucleophilic attack or decomposition under strongly basic conditions at elevated temperatures.[9]
High temperatures 1. Perform the reaction at the lowest effective temperature.Thermal decomposition of halogenated heterocycles can occur at elevated temperatures.[10][11][12]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K2CO3, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water, DMF) via syringe. Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if required) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

DegradationPathways cluster_suzuki Suzuki Reaction Side-Products A This compound B Desired Cross-Coupled Product A->B Reaction Conditions (e.g., Suzuki Coupling) C 2,3-Dihydropyridazin-3-one (Hydrodeiodination Product) A->C [H] source (e.g., H2O, Alcohol) Pd Catalyst E Ring-Opened/Decomposed Products A->E Harsh Base / High Temp. D Homocoupled Boronic Acid Byproduct Boronic Acid Boronic Acid Boronic Acid->D O2

Caption: Potential degradation and side-product pathways.

ExperimentalWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base B Purge with Inert Gas (N2 or Ar) A->B C Add Degassed Solvent B->C D Add Pd Catalyst & Ligand C->D E Heat and Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: General experimental workflow for cross-coupling.

References

Technical Support Center: Purification of 5-Iodo-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 5-Iodo-2,3-dihydropyridazin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the iodination reaction, and degradation products. Depending on the synthetic route, potential impurities may include the non-iodinated pyridazinone precursor, di-iodinated species, and residual solvents from the reaction or initial workup.

Q2: What is the recommended first step for purifying crude this compound?

A2: For most applications, recrystallization is a good initial purification step as it is effective at removing many common impurities.[1][2][3] The choice of solvent is critical for successful recrystallization.

Q3: When is column chromatography recommended for purification?

A3: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to the desired product, or when a very high purity level (≥98%) is required.[4][5][6]

Q4: How can I confirm the purity of my this compound sample?

A4: The purity of your compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A sharp melting point range can also be indicative of high purity.

Troubleshooting Guides

Recrystallization Issues

Problem: My compound will not dissolve in the recrystallization solvent, even with heating.

  • Solution: The solvent is likely not suitable. For pyridazinone derivatives, polar solvents are often a good starting point.[7][8] Consider using solvents such as ethanol, isopropanol, or an ethanol/water mixture.[2][3] If single solvents are ineffective, a two-solvent system may be necessary.[9]

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Solution: "Oiling out" can occur if the solution is too concentrated or cooled too quickly. Try the following:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent.

    • Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

    • If oiling persists, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.

Problem: I have a very low recovery of my compound after recrystallization.

  • Solution: This may be due to using too much solvent or the compound having significant solubility in the cold solvent. To improve yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled before filtration to maximize precipitation.

Column Chromatography Issues

Problem: My compound is streaking or tailing on the silica gel column.

  • Solution: Tailing is a common issue with nitrogen-containing heterocyclic compounds like pyridazinones due to their basic nature.[8] Adding a small amount of a basic modifier, such as 0.5% triethylamine, to the mobile phase can help to sharpen the peaks and improve separation.[8]

Problem: I am unable to separate my compound from a persistent impurity.

  • Solution: If co-elution is an issue, consider changing the solvent system to alter the polarity. A different stationary phase, such as alumina, could also be explored. For highly polar compounds, reversed-phase chromatography may be a suitable alternative.

Data Presentation

Table 1: Recommended Solvents for Purification of Pyridazinone Derivatives

Purification MethodSolvent/Solvent SystemApplication Notes
RecrystallizationEthanolA good starting point for many pyridazinone derivatives.[3]
IsopropanolAn alternative to ethanol.[7]
Ethanol/WaterCan be effective for compounds with moderate polarity.
AcetonitrileAnother potential solvent for recrystallization.
Column Chromatography (Normal Phase)Ethyl Acetate/HexaneA common solvent system for compounds of moderate polarity.[5]
Dichloromethane/MethanolSuitable for more polar compounds.[4]
Additive: Triethylamine (0.5%)Recommended to reduce peak tailing of basic compounds.[8]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packed bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for better resolution, adsorb the compound onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Troubleshooting_Workflow Start Crude this compound Recrystallization Attempt Recrystallization Start->Recrystallization Purity_Check1 Check Purity (HPLC, NMR) Recrystallization->Purity_Check1 Troubleshoot_Recryst Troubleshoot Recrystallization (e.g., change solvent, slow cooling) Recrystallization->Troubleshoot_Recryst Issues (oiling out, low yield) Pure_Product Pure Product Purity_Check1->Pure_Product Purity ≥ 98% Column_Chromatography Perform Column Chromatography Purity_Check1->Column_Chromatography Purity < 98% Purity_Check2 Check Purity (HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity ≥ 98% Troubleshoot_CC Troubleshoot Chromatography (e.g., change solvent, add modifier) Purity_Check2->Troubleshoot_CC Purity < 98% Troubleshoot_CC->Column_Chromatography Troubleshoot_Recryst->Recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Logic Impurity_Type Impurity Type Starting Materials Di-iodinated Byproducts Polar Impurities Non-polar Impurities Purification_Method Purification Method Recrystallization Normal Phase Chromatography Reversed-Phase Chromatography Acid-Base Extraction Impurity_Type:sp->Purification_Method:rec Different Solubility Impurity_Type:di->Purification_Method:cc Similar Polarity Impurity_Type:po->Purification_Method:cc Elutes Later Impurity_Type:np->Purification_Method:cc Elutes Earlier Impurity_Type:po->Purification_Method:rpc Less Retained Impurity_Type:np->Purification_Method:rpc More Retained Impurity_Type:sp->Purification_Method:abe Acidic/Basic Nature

Caption: Logical relationships between impurity types and purification methods.

References

Technical Support Center: Synthesis of 5-Iodo-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-2,3-dihydropyridazin-3-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q1: I am observing low to no conversion of my starting material, 2,3-dihydropyridazin-3-one, to the iodinated product. What are the possible causes and solutions?

A1: Low or no conversion in iodination reactions of heterocyclic compounds is a common issue, often stemming from the deactivating effect of the pyridazinone ring and the relatively low electrophilicity of molecular iodine.[1]

Possible Causes:

  • Insufficiently activated iodinating agent: Molecular iodine (I₂) alone may not be electrophilic enough to react with the pyridazinone ring.

  • Inappropriate solvent: The choice of solvent can significantly impact the reaction rate and outcome.[2]

  • Low reaction temperature: Iodination reactions often require elevated temperatures to proceed at a reasonable rate.

  • Presence of basic impurities: Basic impurities can neutralize acidic catalysts or react with the iodinating agent.

Troubleshooting Steps:

  • Choice of Iodinating Agent:

    • Consider using a more reactive iodine source, such as N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH).[1]

    • In-situ generation of a more electrophilic iodine species can be achieved by using iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a silver salt (e.g., silver sulfate).

  • Solvent Selection:

    • Acidic solvents like acetic acid or sulfuric acid can activate the iodinating agent.

    • Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be effective.

  • Reaction Temperature:

    • Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid decomposition.

  • Purification of Starting Material:

    • Ensure the 2,3-dihydropyridazin-3-one starting material is free from basic impurities by recrystallization or column chromatography.

Q2: My reaction is producing a significant amount of di-iodinated or other side products. How can I improve the selectivity for this compound?

A2: Formation of multiple products is often a result of over-iodination or side reactions under harsh conditions.

Possible Causes:

  • Excess of iodinating agent: Using a large excess of the iodinating agent can lead to multiple iodinations.

  • High reaction temperature or prolonged reaction time: These can promote the formation of thermodynamically more stable, but undesired, products.

  • Strongly acidic conditions: Can lead to decomposition or rearrangement of the starting material or product.

Troubleshooting Steps:

  • Stoichiometry Control:

    • Carefully control the stoichiometry of the iodinating agent. Start with a 1:1 molar ratio of the pyridazinone to the iodine source and gradually increase if necessary.

  • Reaction Monitoring:

    • Monitor the reaction closely using TLC or HPLC. Quench the reaction as soon as the desired product is the major component.

  • Milder Reaction Conditions:

    • Attempt the reaction at a lower temperature for a longer period.

    • If using a strong acid catalyst, try reducing its concentration or switching to a milder acid.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of halogenated pyridazinones can be challenging due to their polarity and potential for instability.

Recommended Purification Protocol:

  • Work-up:

    • After the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate.

    • Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with water and brine to remove inorganic salts and impurities.

  • Crystallization:

    • Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for obtaining high-purity material.

  • Column Chromatography:

    • If crystallization is not effective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point for the mobile phase.

Frequently Asked Questions (FAQs)

Q: What is a plausible synthetic route for the scaled-up synthesis of this compound?

  • Synthesis of 2,3-dihydropyridazin-3-one: This can be synthesized from the condensation of maleic anhydride with hydrazine hydrate.

  • Iodination of 2,3-dihydropyridazin-3-one: The pyridazinone can then be iodinated at the 5-position using an appropriate iodinating agent and catalyst.

Q: What are the key safety precautions to consider during this synthesis?

A:

  • Iodine and Iodinating Agents: These are corrosive and can cause severe burns. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acids: Strong acids like sulfuric and nitric acid are highly corrosive. Add them slowly and carefully to the reaction mixture, and always wear appropriate PPE.

  • Solvents: Organic solvents are flammable and can be toxic. Work in a well-ventilated area and away from ignition sources.

  • Reaction Quenching: Quenching of iodine with sodium thiosulfate can be exothermic. Perform this step with caution, especially on a large scale.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 2,3-dihydropyridazin-3-one

  • To a solution of maleic anhydride (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2,3-dihydropyridazin-3-one.

Step 2: Iodination of 2,3-dihydropyridazin-3-one

  • Dissolve 2,3-dihydropyridazin-3-one (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data

ParameterStep 1: Synthesis of 2,3-dihydropyridazin-3-one (Literature Analogue)Step 2: Iodination (Proposed)
Starting Material Maleic Anhydride2,3-dihydropyridazin-3-one
Reagents Hydrazine Hydrate, Glacial Acetic AcidN-Iodosuccinimide (NIS)
Solvent Glacial Acetic AcidGlacial Acetic Acid
Reaction Temperature Reflux60-80 °C
Reaction Time 2-4 hours4-8 hours
Typical Yield 80-90%50-70% (Estimated)

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2,3-dihydropyridazin-3-one cluster_step2 Step 2: Iodination start1 Maleic Anhydride + Hydrazine Hydrate process1 Reflux in Acetic Acid start1->process1 product1 2,3-dihydropyridazin-3-one process1->product1 start2 2,3-dihydropyridazin-3-one + NIS product1->start2 Intermediate process2 Heat in Acetic Acid start2->process2 product2 This compound process2->product2

Caption: Proposed experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_cause Possible Causes cluster_solution Solutions start Low/No Conversion? cause1 Inactive Iodinating Agent start->cause1 Yes cause2 Wrong Solvent start->cause2 Yes cause3 Low Temperature start->cause3 Yes solution1 Use NIS or I2/Oxidant cause1->solution1 solution2 Use Acetic Acid or DMF cause2->solution2 solution3 Increase Temperature cause3->solution3 end Successful Iodination solution1->end Resolved solution2->end Resolved solution3->end Resolved

Caption: Troubleshooting flowchart for low conversion in the iodination reaction.

References

Technical Support Center: Suzuki Coupling with 5-Iodo-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 5-Iodo-2,3-dihydropyridazin-3-one. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the Suzuki coupling of this compound.

Problem 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired product in my Suzuki coupling reaction. What are the likely causes and how can I improve the yield?

A1: Low or no yield in a Suzuki coupling reaction is a common issue that can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the integrity of your reagents.

Initial Diagnostic Workflow:

low_yield_troubleshooting start Low/No Yield reagent_check Verify Reagent Quality - Boronic acid purity - this compound integrity - Solvent and base quality start->reagent_check Step 1 catalyst_check Optimize Catalyst System - Catalyst/ligand choice - Catalyst loading reagent_check->catalyst_check Step 2 conditions_check Adjust Reaction Conditions - Temperature - Reaction time - Solvent and base catalyst_check->conditions_check Step 3 side_reactions Investigate Side Reactions - Homocoupling - Protodeboronation - Dehalogenation conditions_check->side_reactions Step 4

Caption: Troubleshooting workflow for low or no yield.

Detailed Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester Integrity: Boronic acids can be prone to decomposition (protodeboronation), especially if they are electron-deficient or heteroaromatic.[1][2] It is advisable to use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).

    • Aryl Halide Purity: Ensure the this compound is pure and free from impurities that could inhibit the catalyst.

    • Solvent and Base Quality: Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.[1] Ensure the base is of high quality and appropriately chosen for your substrate.

  • Catalyst System Optimization:

    • Catalyst and Ligand Selection: For electron-deficient heteroaryl halides like this compound, standard catalysts like Pd(PPh₃)₄ may be effective. However, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields, especially for challenging substrates.[3] Pre-formed palladium precatalysts (e.g., SPhos Pd G3) can also offer better reproducibility.[2]

    • Catalyst Loading: While typical catalyst loadings are 1-5 mol%, increasing the loading might improve conversion for difficult couplings.

  • Reaction Condition Optimization:

    • Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing the temperature to 100-120 °C, especially if using a high-boiling solvent like dioxane or DMF.[1]

    • Base Selection: The choice of base is critical. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, particularly the transmetalation step.[3] For base-sensitive substrates, milder bases like KF might be considered.

    • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is often used to dissolve both the organic substrates and the inorganic base.[1] The ratio can be optimized, and for some systems, anhydrous conditions with a soluble organic base might be beneficial.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterCondition A (Standard)Condition B (For Challenging Substrates)
Catalyst Pd(PPh₃)₄ (3-5 mol%)SPhos Pd G3 (1-3 mol%)
Ligand --
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1) or 2-MeTHF
Temperature 80-100 °C100-110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Note: This data is compiled from protocols for structurally similar heteroaryl halides and serves as a starting point for optimization.

Problem 2: Presence of Significant Side Products

Q2: My reaction produces the desired product, but I also observe significant amounts of side products like homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

A2: The formation of side products is a common issue in Suzuki couplings. Understanding the pathways that lead to these impurities is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

side_reactions start Side Products Observed homocoupling Homocoupling of Boronic Acid (Ar-Ar from Boronic Acid) start->homocoupling protodeboronation Protodeboronation (Boronic acid -> Arene) start->protodeboronation dehalogenation Dehalogenation of Aryl Halide (Ar-I -> Ar-H) start->dehalogenation solution_homocoupling Solution: - Rigorous degassing - Use Pd(0) precatalyst - Slower addition of boronic acid homocoupling->solution_homocoupling solution_proto Solution: - Use anhydrous conditions - Milder base (e.g., KF) - Use boronic ester protodeboronation->solution_proto solution_dehalo Solution: - Screen different ligands - Ensure high purity of reagents - Lower reaction temperature dehalogenation->solution_dehalo

Caption: Common side reactions and their solutions.

  • Homocoupling of Boronic Acid:

    • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[2]

    • Solution:

      • Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1]

      • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly generates the active Pd(0) species can minimize side reactions that occur during the in-situ reduction of Pd(II) salts.[2]

  • Protodeboronation:

    • Cause: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often promoted by high temperatures and the presence of aqueous base.[2]

    • Solution:

      • Anhydrous Conditions: If possible, run the reaction under anhydrous conditions using an organic-soluble base.

      • Milder Base: Using a milder base like KF can sometimes reduce the rate of protodeboronation.

      • Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.

  • Dehalogenation:

    • Cause: The iodo group on the this compound is replaced by a hydrogen atom. This can be caused by certain phosphine ligands, impurities, or side reactions involving the solvent or base.

    • Solution:

      • Ligand Screening: If dehalogenation is a major issue, screening different phosphine ligands may be necessary.

      • Reagent Purity: Ensure all starting materials, solvents, and the base are of high purity.

Experimental Protocols

The following is a general experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.

General Protocol for Suzuki Coupling:

  • Reagent Preparation:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or SPhos Pd G3, 1-3 mol%).

    • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q3: Is it necessary to use a glovebox for setting up Suzuki coupling reactions?

A3: While a glovebox provides the ideal inert environment, it is not always necessary. Many Suzuki coupling reactions can be successfully performed using standard Schlenk line techniques to handle air- and moisture-sensitive reagents. Thorough degassing of solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction is crucial.[1]

Q4: My boronic acid is poorly soluble in the reaction mixture. What can I do?

A4: Poor solubility can hinder the reaction. You can try a few strategies:

  • Solvent System Modification: Adjust the ratio of the organic solvent to water. Sometimes, a small amount of a co-solvent like ethanol can improve solubility.

  • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes facilitate the reaction between the aqueous and organic phases.

  • Different Base: Using a more soluble base like Cs₂CO₃ might help.

Q5: Can I use microwave irradiation for the Suzuki coupling of this compound?

A5: Yes, microwave-assisted synthesis can be very effective for Suzuki couplings, often leading to significantly reduced reaction times and improved yields. The general protocol can be adapted for microwave conditions, but it is important to use sealed microwave vials and carefully monitor the temperature and pressure.

Q6: What is the expected reactivity order for different halogens on the pyridazinone ring?

A6: The general reactivity order for halogens in Suzuki coupling is I > Br > Cl.[2] Therefore, this compound is expected to be more reactive than its bromo or chloro analogues, potentially allowing for milder reaction conditions.

References

Validation & Comparative

Reactivity Face-Off: 5-Iodo-2,3-dihydropyridazin-3-one vs. 5-Bromo-2,3-dihydropyridazin-3-one in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is of paramount importance. The 2,3-dihydropyridazin-3-one core is a privileged structure found in numerous biologically active compounds. The strategic introduction of substituents at the 5-position of this ring system via palladium-catalyzed cross-coupling reactions is a common and powerful approach. The choice of the halide at this position—typically iodine or bromine—is a critical decision that significantly influences reaction efficiency, conditions, and overall yield. This guide provides an objective comparison of the reactivity of 5-Iodo-2,3-dihydropyridazin-3-one and 5-Bromo-2,3-dihydropyridazin-3-one in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity between 5-iodo- and 5-bromo-2,3-dihydropyridazin-3-one lies in the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This seemingly subtle difference has profound implications for the kinetics and thermodynamics of the catalytic cycle in palladium-catalyzed reactions.

The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F. This trend is primarily dictated by the oxidative addition step, which is often the rate-determining step of the catalytic cycle. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily and under milder conditions than the C-Br bond. Consequently, this compound is expected to be the more reactive coupling partner.

Quantitative Reactivity Comparison

While direct side-by-side experimental comparisons of 5-iodo- and 5-bromo-2,3-dihydropyridazin-3-one under identical conditions are not extensively documented in peer-reviewed literature, a robust performance comparison can be extrapolated from well-established principles and data from analogous heterocyclic systems. The following tables summarize the expected and reported performance of these two substrates in key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of 5-Halo-2,3-dihydropyridazin-3-ones

FeatureThis compound5-Bromo-2,3-dihydropyridazin-3-oneRationale
Relative Reactivity HighModerateThe weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst.
Typical Reaction Temperature Room temperature to moderate heat (e.g., 50-80 °C)Moderate to high heat (e.g., 80-110 °C)The higher intrinsic reactivity of the C-I bond allows for coupling to occur at lower temperatures.
Typical Reaction Time Shorter (e.g., 1-8 hours)Longer (e.g., 6-24 hours)The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of starting materials.
Catalyst Loading Potentially lowerTypically standardA more reactive substrate may require a lower concentration of the palladium catalyst to achieve high conversion.
Yields Generally highModerate to highWhile highly dependent on the specific coupling partners and reaction conditions, the greater reactivity of the iodo-compound often translates to higher isolated yields.
Side Reactions Potential for homocoupling of the boronic acid, especially at lower temperatures.Potential for debromination at higher reaction temperatures.

Table 2: Sonogashira Coupling of 5-Halo-2,3-dihydropyridazin-3-ones

FeatureThis compound5-Bromo-2,3-dihydropyridazin-3-oneRationale
Relative Reactivity HighModerateThe C-I bond's lower bond dissociation energy leads to a more facile oxidative addition.
Typical Reaction Temperature Room temperature to moderate heat (e.g., 40-70 °C)Moderate to high heat (e.g., 70-100 °C)The iodo-derivative's higher reactivity allows for milder thermal conditions.
Typical Reaction Time Shorter (e.g., 2-10 hours)Longer (e.g., 8-24 hours)A faster catalytic turnover is expected with the more reactive substrate.
Catalyst System Pd/Cu co-catalysis often highly effective.Pd/Cu co-catalysis is standard; may require more robust ligands.The bromo-derivative may necessitate more specialized ligands to achieve comparable efficiency.
Yields Generally highModerate to highHigher yields are often attainable with the iodo-substrate due to more efficient coupling.
Side Reactions Glaser coupling of the terminal alkyne.Potential for competing reactions at elevated temperatures.

Table 3: Buchwald-Hartwig Amination of 5-Halo-2,3-dihydropyridazin-3-ones

FeatureThis compound5-Bromo-2,3-dihydropyridazin-3-oneRationale
Relative Reactivity HighModerateThe oxidative addition of the C-I bond to the palladium catalyst is more favorable.
Typical Reaction Temperature Moderate heat (e.g., 70-100 °C)Moderate to high heat (e.g., 90-120 °C)Milder conditions are generally sufficient for the more reactive iodo-compound.
Typical Reaction Time Shorter (e.g., 4-12 hours)Longer (e.g., 12-36 hours)The catalytic cycle proceeds more rapidly with the iodo-derivative.
Ligand Choice A broader range of phosphine ligands may be effective.Often requires bulky, electron-rich phosphine ligands for efficient coupling.The less reactive C-Br bond necessitates more activating ligands.
Yields Generally highModerate to highThe enhanced reactivity of the iodo-substrate typically leads to better yields.
Side Reactions Potential for catalyst deactivation with certain amines.Hydrodehalogenation can be a more significant side reaction at higher temperatures.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the 5-halo-2,3-dihydropyridazin-3-one (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C for the bromo-derivative and potentially lower for the iodo-derivative) and stir for the required time (2-24 h).

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling
  • To a solution of the 5-halo-2,3-dihydropyridazin-3-one (1.0 equiv.) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL), add dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), copper(I) iodide (0.04 mmol), and a base such as triethylamine or diisopropylamine (2.0 mmol).

  • Stir the reaction mixture under an inert atmosphere at the appropriate temperature (e.g., room temperature to 80°C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Charge a reaction flask with the 5-halo-2,3-dihydropyridazin-3-one (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the mixture to the required temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizing the Reactivity Landscape

The following diagrams illustrate the fundamental principles and workflows discussed in this guide.

G cluster_0 C-I_Bond C-I Bond Oxidative_Addition Oxidative Addition (Rate-Determining Step) C-I_Bond->Oxidative_Addition Weaker Bond Faster Rate C-Br_Bond C-Br Bond C-Br_Bond->Oxidative_Addition Stronger Bond Slower Rate Higher_Reactivity Higher Reactivity (Milder Conditions, Shorter Time) Oxidative_Addition->Higher_Reactivity Facile Lower_Reactivity Lower Reactivity (Harsher Conditions, Longer Time) Oxidative_Addition->Lower_Reactivity Less Facile

Figure 1: Logical relationship between C-X bond strength and reactivity.

G cluster_workflow Experimental Workflow A 1. Combine Reactants (Halopyridazinone, Coupling Partner, Base) B 2. Add Solvent and Degas A->B C 3. Add Palladium Catalyst/Ligand B->C D 4. Heat Reaction Mixture C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Work-up and Extraction E->F G 7. Purification (Chromatography) F->G H Final Product G->H

A Comparative Guide to the Synthetic Routes of 5-Halopyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-halopyridazinone scaffold is a privileged pharmacophore found in a variety of biologically active molecules, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This guide provides a comparative overview of the primary synthetic routes to 5-chloro-, 5-bromo-, and 5-iodo-pyridazin-3(2H)-ones, offering a critical analysis of their respective advantages and limitations. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for a given research objective.

Key Synthetic Strategies

Two principal strategies dominate the synthesis of 5-halopyridazinones:

  • Cyclization of Mucohalic Acids: This approach utilizes readily available mucochloric or mucobromic acid as starting materials, which undergo cyclization with hydrazine to form dihalopyridazinones. Subsequent selective dehalogenation or functionalization can, in principle, afford the desired 5-halopyridazinone.

  • Sandmeyer Reaction of 5-Aminopyridazinones: This classic transformation allows for the conversion of a 5-amino group on the pyridazinone ring into a halogen via a diazonium salt intermediate. This method offers regioselective control in the introduction of the halogen.

Below is a detailed comparison of these routes, including reaction conditions, yields, and substrate scope.

Comparison of Synthetic Routes

Route Starting Material Key Steps Halogen Reported Yield Reaction Time Advantages Disadvantages
1. Mucohalic Acid Cyclization Mucochloric Acid1. Cyclization with hydrazineChlorine73% (for 4,5-dichloro)[1]20 min + reflux[1]Readily available starting material; High yield for dihalogenated product.Requires further steps for selective monohalogenation at C5; Limited to Cl and Br based on commercial mucohalic acids.
Mucobromic Acid1. Cyclization with hydrazineBromineNot explicitly foundNot explicitly foundSimilar to mucochloric acid route.Requires synthesis of mucobromic acid or selective bromination.
2. Sandmeyer Reaction 5-Amino-pyridazin-3(2H)-one1. Diazotization (NaNO₂, acid) 2. Halogenation (CuX)ChlorineGood to excellent (general)[2][3]Typically < 1 hourHigh regioselectivity; Versatile for Cl, Br, and I.Requires synthesis of the 5-amino precursor; Diazonium salts can be unstable.
5-Amino-pyridazin-3(2H)-one1. Diazotization (NaNO₂, acid) 2. Halogenation (CuX)BromineGood to excellent (general)[2][3]Typically < 1 hourHigh regioselectivity; Versatile for Cl, Br, and I.Requires synthesis of the 5-amino precursor; Diazonium salts can be unstable.
5-Amino-pyridazin-3(2H)-one1. Diazotization (NaNO₂, acid) 2. Halogenation (KI)IodineGood to excellent (general)[2]Typically < 1 hourHigh regioselectivity; Often does not require a copper catalyst.Requires synthesis of the 5-amino precursor; Diazonium salts can be unstable.

Experimental Protocols

Route 1: Synthesis of 4,5-Dichloro-pyridazin-3(2H)-one from Mucochloric Acid

This protocol describes the synthesis of the dihalogenated pyridazinone, which can be a precursor to 5-chloropyridazinones through selective reduction.

Procedure: [1]

  • A solution of mucochloric acid (2.1 g, 0.012 mol) in a 1:1 mixture of methanol and water (10 mL) is stirred at room temperature.

  • To this solution, semicarbazide hydrochloride (1.81 g, 0.016 mol) in a 1:1 mixture of methanol and water (10 mL) is added dropwise and stirred for 20 minutes at room temperature.

  • To the resulting precipitate, 10 mL of acetic acid is slowly added at 100-110 °C.

  • The mixture is then refluxed for 20 minutes.

  • The solution is diluted with water and cooled.

  • The resulting pyridazinone adduct is obtained as an off-white powder.

  • Recrystallization from 90% ethanol yields a white crystalline powder.

Reported Yield: 73%[1]

Route 2: General Protocol for the Sandmeyer Reaction of 5-Amino-pyridazin-3(2H)-one

This generalized procedure can be adapted for the synthesis of 5-chloro-, 5-bromo-, and 5-iodo-pyridazin-3(2H)-ones. The synthesis of the starting material, 5-amino-pyridazin-3(2H)-one, can be achieved through the reaction of maleic anhydride with hydrazine to form the pyridazinone core, followed by nitration and subsequent reduction.

Step A: Synthesis of Pyridazin-3(2H)-one from Maleic Anhydride

  • To a solution of maleic anhydride in a suitable solvent (e.g., ethanol), an equimolar amount of hydrazine hydrate is added dropwise at a controlled temperature.

  • The reaction mixture is then heated to reflux for a specified time to ensure complete cyclization.

  • Upon cooling, the product crystallizes and can be collected by filtration.

Step B: Nitration of Pyridazin-3(2H)-one

  • Pyridazin-3(2H)-one is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperature to introduce a nitro group, primarily at the 5-position.

Step C: Reduction of 5-Nitro-pyridazin-3(2H)-one

  • The 5-nitro-pyridazin-3(2H)-one is reduced to 5-amino-pyridazin-3(2H)-one using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step D: Sandmeyer Reaction

For 5-Chloropyridazin-3(2H)-one: [2][3]

  • 5-Amino-pyridazin-3(2H)-one is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • The cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.

  • The reaction mixture is warmed to room temperature and stirred until the evolution of nitrogen gas ceases.

  • The product is isolated by extraction and purified by chromatography or recrystallization.

For 5-Bromopyridazin-3(2H)-one: [2][3]

  • The procedure is similar to the chloro-derivative, but copper(I) bromide in hydrobromic acid is used in the final step.

For 5-Iodopyridazin-3(2H)-one: [2]

  • The diazonium salt is prepared as described above.

  • The cold diazonium salt solution is added to a solution of potassium iodide in water.

  • The reaction is typically spontaneous, with the evolution of nitrogen gas.

  • The product is isolated by filtration or extraction and purified.

Synthetic Route Selection Workflow

The choice of synthetic route depends on several factors, including the availability of starting materials, the desired halogen, and the scale of the synthesis. The following diagram illustrates a decision-making workflow for selecting the appropriate synthetic strategy.

Synthetic_Route_Selection Start Start: Need to Synthesize 5-Halopyridazinone Halogen Desired Halogen? Start->Halogen Mucohalic_Route Route 1: Mucohalic Acid Cyclization Halogen->Mucohalic_Route Cl or Br Sandmeyer_Route Route 2: Sandmeyer Reaction Halogen->Sandmeyer_Route Cl, Br, or I Start_Material Precursor Availability? Start_Material->Mucohalic_Route Mucohalic Acid Available Start_Material->Sandmeyer_Route 5-Aminopyridazinone or its precursors available Mucohalic_Route->Start_Material Check Precursor End_Product 5-Halopyridazinone Mucohalic_Route->End_Product Sandmeyer_Route->Start_Material Check Precursor Sandmeyer_Route->End_Product

Caption: Decision workflow for selecting a synthetic route to 5-halopyridazinones.

Conclusion

Both the mucohalic acid cyclization and the Sandmeyer reaction represent viable pathways for the synthesis of 5-halopyridazinones. The mucohalic acid route is a direct approach for obtaining dihalogenated pyridazinones, which may require further synthetic manipulations for selective mono-halogenation. In contrast, the Sandmeyer reaction offers excellent regiocontrol for the introduction of a halogen at the 5-position and is versatile for synthesizing chloro, bromo, and iodo derivatives, provided the 5-amino precursor is accessible. The choice between these routes will ultimately be guided by the specific synthetic goals, available resources, and the desired scale of the reaction.

References

Structure-Activity Relationship of Pyridazinone Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of bioactive compounds is paramount. This guide provides a comparative analysis of pyridazinone analogs, with a particular focus on the influence of various structural modifications on their biological activity. While specific data on 5-Iodo-2,3-dihydropyridazin-3-one analogs is limited in publicly available research, this guide synthesizes broader SAR data from the pyridazinone class, offering valuable insights for the rational design of novel therapeutics.

The pyridazinone scaffold is a versatile heterocyclic moiety that has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2] The biological activity of these compounds is intricately linked to the nature and position of substituents on the pyridazinone ring.

Comparative Biological Activity of Pyridazinone Analogs

The following tables summarize the quantitative biological data for various pyridazinone analogs, highlighting key SAR trends. The data is compiled from multiple studies and showcases the impact of different structural features on potency against various biological targets.

Compound IDR1R2R3TargetIC50/EC50 (µM)Reference
Series 1: Anti-inflammatory Activity (PDE4B Inhibition)
4ba6-methylH4-(5-methoxy-1H-indol-3-yl)PDE4B0.251[3]
4aa6-methylH4-(1H-indol-3-yl)PDE4B>20[3]
4bc6-phenylH4-(5-methoxy-1H-indol-3-yl)PDE4B>20[3]
Series 2: Vasodilatory Activity
92-(CH2-N-morpholine)H6-(4-carboxymethyloxyphenyl)Vasodilation0.051[2]
102-benzylO-benzyl6-phenylVasodilation35.3[2]
13HH6-phenyl-4,5-dihydroVasodilation0.199[2]
Series 3: Anticancer Activity (HCT116 Cell Line)
Compound X2-acetohydrazide6-(3-fluoro-4-methoxyphenyl)HHCT116>100 µg/mL (LC50)[4]

Key SAR Insights:

  • Substitution at N2: The nature of the substituent at the N2 position of the pyridazinone ring significantly influences activity. For instance, in the anti-inflammatory series, a methyl group at R1 (compound 4ba) was optimal for PDE4B inhibition compared to a phenyl group (compound 4bc).[3]

  • Substitution at C4: The presence and nature of a substituent at the C4 position can be critical. In the PDE4B inhibitor series, a 5-methoxyindole moiety at R3 (compound 4ba) dramatically increased potency compared to an unsubstituted indole (compound 4aa).[3]

  • Substitution at C6: The substituent at the C6 position plays a crucial role in directing the pharmacological activity. For example, a 4-carboxymethyloxyphenyl group at R3 in the vasodilator series led to potent activity.[2]

  • Halogenation: While specific data on 5-iodo analogs is scarce, studies on other halogenated pyridazinones suggest that the position and nature of the halogen can modulate activity. For instance, in a series of anti-inflammatory pyridazinones, compounds with chloro and fluoro substitutions on a benzylidene moiety at C5 showed good activity.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in this guide.

In vitro PDE4B Inhibition Assay[3]
  • Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme source. The substrate, cAMP, is radiolabeled with tritium ([3H]-cAMP).

  • Reaction Mixture: The assay is performed in a buffer containing Tris-HCl, MgCl2, and a 5'-nucleotidase.

  • Incubation: The test compounds, enzyme, and substrate are incubated at 30°C for a specified time.

  • Termination and Separation: The reaction is stopped by adding a slurry of anion-exchange resin, which binds the unhydrolyzed [3H]-cAMP.

  • Scintillation Counting: The mixture is centrifuged, and the radioactivity in the supernatant, corresponding to the hydrolyzed product [3H]-AMP, is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by non-linear regression analysis.

Vasodilatory Activity Assay (Isolated Rat Aortic Rings)[2]
  • Tissue Preparation: Thoracic aortas are excised from male Wistar rats and cut into rings. The endothelium is either kept intact or mechanically removed.

  • Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • Contraction: The rings are pre-contracted with phenylephrine or KCl.

  • Compound Administration: Cumulative concentrations of the test compounds are added to the organ bath.

  • Measurement of Relaxation: The relaxation of the aortic rings is measured isometrically using a force transducer.

  • Data Analysis: The percentage of relaxation is calculated relative to the pre-contraction tension, and EC50 values are determined.

Antiproliferative Assay (HCT116 Human Colon Carcinoma Cells)[4]
  • Cell Culture: HCT116 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 or LC50 values are determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in a deeper understanding of the SAR of pyridazinone analogs. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general experimental workflow.

G General Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification screening Primary Screening purification->screening dose_response Dose-Response Studies screening->dose_response selectivity Selectivity Profiling dose_response->selectivity sar SAR Analysis selectivity->sar qsar QSAR Modeling sar->qsar qsar->synthesis Rational Design of New Analogs

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel compounds.

G Simplified PDE4 Signaling Pathway in Inflammation ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Inflammation_down Decreased Inflammation PKA->Inflammation_down Inflammation_up Increased Inflammation Inhibitor Pyridazinone Analog Inhibitor->PDE4 Inhibition

References

Unveiling the Biological Potency of Iodo-Substituted Pyridazinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. The pyridazinone scaffold has long been a subject of intense research, yielding a plethora of derivatives with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide delves into a comparative analysis of the biological activity of iodo-substituted pyridazinones against their halogenated (bromo, chloro, fluoro) and non-halogenated counterparts, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.

Key Findings at a Glance

The substitution of a halogen atom on the pyridazinone ring system significantly influences the biological activity of the resulting derivative. While the precise impact is contingent on the position of the substitution and the specific biological target, emerging structure-activity relationship (SAR) studies offer valuable insights.

Antimicrobial Activity: The nature of the halogen substituent plays a critical role in the antimicrobial potential of pyridazinone derivatives. For instance, in a study on halogenated pyrimidines, compounds bearing three halogen atoms, including iodine, demonstrated superior biofilm inhibition against Staphylococcus aureus. Conversely, another study revealed that bromination at the C-5 position of the pyridazinone core was detrimental to antibacterial activity against Klebsiella pneumoniae, whereas a fluoro-substituted analog exhibited the highest potency. This highlights the nuanced and pathogen-dependent influence of halogenation on antimicrobial efficacy.

Anticancer Activity: In the realm of oncology, halogenation has been shown to be a key determinant of the cytotoxic potential of pyridazinone derivatives. Research on tetrazolopyridazines has indicated that the presence of a chlorine atom at the C-6 position is a primary factor for its cytotoxic effects. Furthermore, studies on 4-phenoxyquinoline derivatives incorporating a pyridazinone moiety have suggested that electron-withdrawing groups, such as halogens, on a terminal phenyl ring enhance antitumor activity.

Enzyme Inhibition: The inhibitory activity of pyridazinone derivatives against specific enzymes is also markedly affected by the nature of the halogen substituent. A notable example is the inhibition of phosphodiesterase 4 (PDE4), where the activity of halogenated derivatives was found to follow the order: Fluoro > Bromo ≈ Iodo. In this specific case, the iodo- and bromo-derivatives were reported to be practically inactive, underscoring the importance of the specific halogen in modulating enzyme-inhibitor interactions.

Comparative Data Summary

The following table summarizes the biological activities of various halogenated pyridazinone derivatives based on available experimental data. It is important to note that the data is collated from different studies and may involve different pyridazinone scaffolds, making direct comparisons challenging. The IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are presented to quantify the potency of the compounds.

Compound ClassBiological ActivityTarget/OrganismKey Findings & Quantitative Data
Iodo-substituted PyridazinonesAntimicrobialStaphylococcus aureusPart of a tri-halogenated pyrimidine scaffold showing >90% biofilm inhibition.
Bromo-substituted PyridazinonesAntimicrobialKlebsiella pneumoniaeBromination at C-5 was detrimental to activity (MIC = 64 µg/mL).
Chloro-substituted PyridazinonesAnticancerHuman Cancer Cell LinesA chlorine atom at C-6 of tetrazolopyridazines was crucial for cytotoxicity.
Fluoro-substituted PyridazinonesAntimicrobialKlebsiella pneumoniaeA 2-(5-fluoropyrimidinyl)pyridazinone was the most potent derivative (MIC = 2 µg/mL).
Iodo- & Bromo-substituted PyridazinonesEnzyme InhibitionPhosphodiesterase 4 (PDE4)Found to be practically inactive as PDE4 inhibitors.
Fluoro-substituted PyridazinonesEnzyme InhibitionPhosphodiesterase 4 (PDE4)Demonstrated the highest inhibitory activity among halogenated derivatives.

Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides an overview of the methodologies for key experiments.

In Vitro Anticancer Activity (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., iodo-substituted pyridazinones and their analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Phosphodiesterase 4 (PDE4) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PDE4 enzyme.

  • Reaction Mixture Preparation: A reaction mixture containing the PDE4 enzyme, a fluorescently labeled cAMP substrate, and a buffer is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated and incubated at a specific temperature for a set period.

  • Detection: The amount of hydrolyzed substrate is quantified using a suitable detection method, such as fluorescence polarization or FRET.

  • Data Analysis: The percentage of PDE4 inhibition is calculated, and the IC50 value is determined.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Pyridazinone Derivatives (Iodo, Bromo, Chloro, Fluoro, Non-halogenated) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Assays purification->in_vitro anticancer Anticancer Activity (e.g., MTT Assay) in_vitro->anticancer antimicrobial Antimicrobial Activity (e.g., MIC Determination) in_vitro->antimicrobial enzyme Enzyme Inhibition (e.g., PDE4 Assay) in_vitro->enzyme data Data Collection (IC50, MIC values) anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) Analysis data->sar comparison Comparative Analysis sar->comparison

Caption: A generalized workflow for the synthesis and biological evaluation of halogenated pyridazinone derivatives.

signaling_pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA AMP AMP PDE4->AMP Response Cellular Response (e.g., Inflammation) PKA->Response Inhibitor Pyridazinone Inhibitor Inhibitor->PDE4

Caption: A simplified diagram of the cAMP signaling pathway and the role of PDE4 inhibition.

Conclusion

The biological activity of pyridazinone derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. While this guide provides a comparative overview, it is evident that the influence of iodine substitution is highly context-dependent. Further research involving the synthesis and parallel screening of a comprehensive series of halogenated pyridazinones is warranted to establish a more definitive structure-activity relationship. Such studies will be instrumental in guiding the rational design of next-generation pyridazinone-based therapeutics with improved potency and selectivity.

Validating the anticancer activity of 5-Iodo-2,3-dihydropyridazin-3-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While specific research on the anticancer activity of 5-Iodo-2,3-dihydropyridazin-3-one derivatives is limited in publicly available literature, the broader class of pyridazinone-based compounds has emerged as a promising scaffold in oncology research. This guide provides a comparative analysis of various pyridazinone derivatives, summarizing their anticancer activity, outlining key experimental protocols, and visualizing their mechanisms of action.

This analysis focuses on pyridazinone derivatives that have been evaluated for their cytotoxic effects against various cancer cell lines and their potential to induce apoptosis and inhibit key signaling pathways involved in cancer progression. We will compare these derivatives to established anticancer agents where data is available.

Comparative Anticancer Activity

The anticancer efficacy of several pyridazinone derivatives has been demonstrated across a range of human cancer cell lines. The following tables summarize the cytotoxic activity (IC50 or CC50 values) of representative compounds, offering a quantitative comparison of their potency.

Compound IDCancer Cell LineIC50/CC50 (µM)Reference CompoundIC50/CC50 (µM)
Pyr-1 CEM (Leukemia)< 0.25--
HL-60 (Leukemia)< 0.25--
MDA-MB-231 (Breast)0.33--
A-549 (Lung)0.53--
Compound 10l A549/ATCC (Lung)GI50: 1.66 - 100Sorafenib-
Compound 17a VariousGI50: 1.66 - 100Sorafenib-
Compound 10 Huh-7 (Liver)Antiproliferative ActivityHarmine-
Caco2 (Colon)Antiproliferative ActivityHarmine-
MDA-MB-231 (Breast)Antiproliferative ActivityHarmine-
Compound 19 VariousNo activityHarmine-

Table 1: Cytotoxicity of Pyridazinone Derivatives in Human Cancer Cell Lines. [1][2][3]

Mechanisms of Action: Signaling Pathways and Cellular Effects

Pyridazinone derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and interfering with critical cell signaling pathways.

One prominent mechanism involves the induction of apoptosis, or programmed cell death. For instance, the pyridazinone derivative Pyr-1 has been shown to induce apoptosis in acute promyelocytic leukemia cells. This is achieved through the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization, caspase-3 activation, and subsequent DNA fragmentation.[1] Furthermore, Pyr-1 impairs proteasome activity, resulting in the accumulation of poly-ubiquitinated proteins and proteotoxic stress.[1]

Another key target for some pyridazinone derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component in angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[2] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth inhibition. Some diarylurea derivatives based on pyridazinone scaffolds have been designed as surrogates for sorafenib, a known VEGFR-2 inhibitor.[2]

Additionally, certain pyridazinone analogs have been identified as inhibitors of specific kinases involved in cell cycle regulation and proliferation. For example, pyridazino[4,5-b]indol-4-one derivatives have been synthesized and evaluated as inhibitors of DYRK1A, a kinase implicated in neurodevelopment and certain cancers.[3]

Below are diagrams illustrating these key signaling pathways and experimental workflows.

anticancer_mechanism cluster_drug Pyridazinone Derivative (e.g., Pyr-1) cluster_cell Cancer Cell Drug Pyridazinone Derivative Proteasome Proteasome Drug->Proteasome Inhibition ROS ROS Accumulation Drug->ROS UbProteins Poly-ubiquitinated Proteins Proteasome->UbProteins Degradation Apoptosis Apoptosis UbProteins->Apoptosis Proteotoxic Stress Mitochondria Mitochondria ROS->Mitochondria Depolarization Caspase3 Caspase-3 Mitochondria->Caspase3 Activation Caspase3->Apoptosis

Caption: Mechanism of action for Pyr-1 involving proteasome inhibition and ROS-induced apoptosis.

vegfr2_inhibition cluster_downstream Downstream Signaling PD Pyridazinone Derivative VEGFR2 VEGFR-2 PD->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds Proliferation Proliferation VEGFR2->Proliferation Migration Migration VEGFR2->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by certain pyridazinone derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed experimental methodologies are crucial. Below are the protocols for key assays used to evaluate the anticancer activity of pyridazinone derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridazinone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a designated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.

  • Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant human VEGFR-2 enzyme.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the pyridazinone derivatives.

  • Reaction Initiation: The kinase reaction is initiated by adding a substrate (e.g., a synthetic peptide) and ATP.

  • Reaction Termination and Detection: After a specific incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence or fluorescence-based detection method.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

experimental_workflow cluster_invitro In Vitro Evaluation Start Synthesized Pyridazinone Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Analysis (Annexin V/PI) IC50->Apoptosis Kinase Kinase Inhibition Assay (e.g., VEGFR-2) IC50->Kinase Mechanism Mechanism of Action Studies Apoptosis->Mechanism Kinase->Mechanism

Caption: General experimental workflow for evaluating the anticancer activity of pyridazinone derivatives.

Conclusion

The pyridazinone scaffold represents a versatile platform for the development of novel anticancer agents. While data on this compound derivatives remains scarce, the broader class of pyridazinone compounds has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action, which include the induction of apoptosis and the inhibition of key kinases like VEGFR-2, underscore their therapeutic potential. Further investigation into the structure-activity relationships of these compounds, including the impact of substitutions such as iodine, is warranted to optimize their efficacy and selectivity for clinical applications.

References

Pyridazinone Derivatives: A Comparative Analysis of Kinase Inhibitory Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitory potency of various pyridazinone derivatives, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways. The objective is to offer a comprehensive resource for researchers engaged in the discovery and development of novel kinase-targeted therapies.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of a selection of pyridazinone derivatives against a panel of kinases is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various studies to facilitate a comparative assessment of potency and selectivity.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
CSK Inhibitors
Compound 1CSK2000HTRF Binding[1]
Compound 4CSK11HTRF Binding[1]
Compound 6CSK3HTRF Binding[1]
Compound 13 (Pyrazolopyridine)CSK<3HTRF Binding[1]
BTK Inhibitors
Compound 1BTK921Enzymatic[2]
Compound 8BTK2.1Enzymatic[2]
Compound 12BTK1.4Enzymatic[2]
Ibrutinib (Reference)BTK2.0Enzymatic[2]
FER Inhibitors
Compound 1 (DS21360717)FER0.5Enzymatic
PI3K Inhibitors
Derivative 79PI3Kα91-[3]
DYRK1A Inhibitors
Derivative 80DYRK1A220-[3]
EGFR and CDK-2 Inhibitors
Pyrazolo-pyridazine 4EGFR391-[4]
Pyrazolo-pyridazine 4CDK-2/cyclin A2550-[4]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action of these pyridazinone derivatives, the following diagrams illustrate the key signaling pathways they modulate and a general workflow for assessing kinase inhibition.

C-Terminal Src Kinase (CSK) Signaling Pathway

CSK is a critical negative regulator of Src-family kinases (SFKs), which are key components in various cellular signaling pathways that control cell growth, differentiation, and migration.[5][6] CSK phosphorylates a conserved C-terminal tyrosine residue on SFKs, leading to an inactive conformation.[5][6] Inhibition of CSK by pyridazinone derivatives can, therefore, enhance SFK activity. In T-cells, this can augment T-cell receptor (TCR) signaling, making CSK inhibitors promising candidates for immuno-oncology.[1]

CSK_Signaling_Pathway TCR TCR SFK_inactive SFK (Inactive) TCR->SFK_inactive Antigen Presentation SFK_active SFK (Active) SFK_inactive->SFK_active Activation SFK_active->SFK_inactive Phosphorylation by CSK Downstream Downstream Signaling (e.g., Proliferation, Cytokine Release) SFK_active->Downstream Phosphorylation of substrates CSK CSK CSK->SFK_active Pyridazinone Pyridazinone Derivative Pyridazinone->CSK Inhibition BTK_Signaling_Pathway BCR BCR BTK BTK BCR->BTK PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PLCg2->PIP2 Hydrolysis PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Pyridazinone Pyridazinone Derivative Pyridazinone->BTK Inhibition FER_Signaling_Pathway cluster_receptors Growth Factor Receptors cluster_downstream Downstream Effectors PDGFR PDGFR FER FER Kinase PDGFR->FER Activation EGFR EGFR EGFR->FER Activation Cortactin Cortactin FER->Cortactin Phosphorylation STAT3 STAT3 FER->STAT3 Phosphorylation Pyridazinone Pyridazinone Derivative Pyridazinone->FER Inhibition Actin Actin Cytoskeleton Remodeling Cortactin->Actin Gene Gene Transcription (Proliferation, Survival) STAT3->Gene Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer start->prep_reagents prep_compounds Prepare Pyridazinone Derivative Dilutions start->prep_compounds incubation Incubate Kinase with Derivative prep_reagents->incubation prep_compounds->incubation initiate_reaction Initiate Kinase Reaction (Add ATP/Substrate Mix) incubation->initiate_reaction stop_reaction Stop Reaction and Detect Signal initiate_reaction->stop_reaction data_analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 stop_reaction->data_analysis end End data_analysis->end

References

In Vitro Anticancer Activity of 5-Iodo-2,3-dihydropyridazin-3-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the extensive investigation of various heterocyclic compounds. Among these, pyridazinone derivatives have emerged as a promising class of molecules with potent cytotoxic and antiproliferative activities against a spectrum of cancer cell lines. This guide provides a comparative analysis of the in vitro performance of 5-Iodo-2,3-dihydropyridazin-3-one derivatives and other related pyridazinone compounds, supported by experimental data from recent studies.

Comparative Cytotoxicity of Pyridazinone Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various pyridazinone derivatives against several human cancer cell lines. This data allows for a comparative assessment of their cytotoxic potential.

Derivative TypeCompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Halogenated Pyridazinones 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1)Leukemia (HL-60)0.39--
4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1)Breast (MDA-MB-231)Low µM/nM--
4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1)Lung (A-549)Low µM/nM--
6-aryl-pyridazinone derivative 2hLeukemia< 2.0--
6-aryl-pyridazinone derivative 2hNon-Small Cell Lung< 2.0--
Pyridazinones with Quinoline Moiety Compound 43Pancreatic (panc-1)2.9--
Compound 43Pancreatic (paca-2)2.2--
Benzofuran-Pyridazinone Hybrids Compound 6fBreast (MCF-7)14.5 - 40--
Compound 6fMastocytoma (P815)35 - 82.5--
Triazolo-Pyridazinone Derivatives Compound 17Breast (MCF-7), Lung (A549)PotentDoxorubicin-
Compounds 81 and 82Neuroblastoma (IMR-32)0.07 and 0.04--
Phenyl Dihydropyridazinone Derivatives Thiourea seriesVarious24.97 - 35.59 nMSorafenib44.05 nM
Diarylurea Pyridazinone Derivatives Compound 10lVarious1.66 - 100--
Compound 17aVarious1.66 - 100--

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are outlined below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the pyridazinone derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells). This allows for the quantification of different cell populations.

Signaling Pathways and Mechanisms of Action

The anticancer activity of pyridazinone derivatives is often attributed to their ability to interfere with key cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.

Experimental Workflow

The general workflow for the in vitro evaluation of these compounds is depicted below.

G cluster_0 Compound Preparation & Cell Culture cluster_1 In Vitro Assays cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation A Synthesis of Pyridazinone Derivatives C Cytotoxicity Screening (MTT Assay) A->C B Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) B->C D Determination of IC50 Values C->D E Apoptosis Assay (Annexin V-FITC) D->E F Cell Cycle Analysis D->F G Kinase Inhibition Assays (e.g., VEGFR-2, EGFR) D->G I Comparative Analysis of Potency D->I J Elucidation of Signaling Pathways E->J F->J H Western Blot Analysis (Protein Expression) G->H H->J K Lead Compound Identification I->K J->K G Pyridazinone Derivative Pyridazinone Derivative Bcl-2 Bcl-2 Pyridazinone Derivative->Bcl-2 Downregulation Bax Bax Pyridazinone Derivative->Bax Upregulation Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis G Pyridazinone Derivative Pyridazinone Derivative VEGFR-2 / EGFR VEGFR-2 / EGFR Pyridazinone Derivative->VEGFR-2 / EGFR Inhibition PI3K PI3K VEGFR-2 / EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotes

Comparative Analysis of 5-Iodo-2,3-dihydropyridazin-3-one Based Inhibitors: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Dihydropyridazinone-Based Kinase Inhibitors

Recent studies on 3-oxo-2,3-dihydropyridazine derivatives have identified their potential as inhibitors of ITK, a key kinase in T-cell signaling. The data presented below summarizes the inhibitory activity of two representative compounds from this class, highlighting differences in potency and selectivity against the closely related Bruton's tyrosine kinase (BTK). For comparison, we include data for Ibrutinib, a well-established, potent BTK and ITK inhibitor.

Compound IDScaffold TypePrimary TargetIC50 (ITK)IC50 (BTK)Selectivity (BTK/ITK)
Compound 9 3-oxo-2,3-dihydropyridazineITK0.87 µMNo measurable inhibition> 57
Compound 22 3-oxo-2,3-dihydropyridazineITK0.19 µMPartial inhibitionNot determined
Ibrutinib Imidazo[1,5-a]pyrazineBTK/ITK0.0021 µM0.0005 µM0.24

Table 1: Comparative inhibitory activity of 3-oxo-2,3-dihydropyridazine derivatives and Ibrutinib against ITK and BTK. Data for Compounds 9 and 22 are derived from studies on 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors.

The data indicates that the 3-oxo-2,3-dihydropyridazine scaffold can be tailored to achieve varying degrees of potency and selectivity. Compound 9 demonstrates noteworthy selectivity for ITK over BTK, a desirable characteristic for minimizing off-target effects.[1][2] In contrast, Compound 22 shows higher potency for ITK but with some cross-reactivity towards BTK.[1][2]

Potential Cross-Reactivity Landscape

The broader class of pyridazinone and dihydropyridazinone derivatives has been associated with inhibitory activity against a range of kinases. This suggests that inhibitors derived from the 5-iodo-2,3-dihydropyridazin-3-one scaffold may exhibit cross-reactivity with kinases such as:

  • MET Kinase: Involved in cell proliferation, motility, and invasion.

  • DYRK1A: Implicated in neurodevelopment and neurodegenerative diseases.

  • ALK and ROS1: Key drivers in certain types of cancer.

  • FER Tyrosine Kinase: Plays a role in cell adhesion and signaling.

Further comprehensive screening against a broad panel of kinases would be necessary to fully elucidate the cross-reactivity profile of any specific inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for key experiments.

Biochemical Kinase Inhibition Assay (ITK)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ITK.

  • Reagents and Materials: Recombinant human ITK enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the ITK enzyme to the wells of a 96-well plate containing kinase buffer.

    • Add the test compounds to the wells and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (ITK Signaling)

This assay measures the inhibition of ITK signaling within a cellular context by quantifying the phosphorylation of downstream targets.

  • Cell Line: Jurkat T-cells, which endogenously express ITK.

  • Procedure:

    • Culture Jurkat cells to the desired density.

    • Pre-incubate the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

    • Stimulate the T-cell receptor (TCR) signaling pathway to activate ITK, for example, by using anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).

    • After stimulation, lyse the cells and collect the protein extracts.

    • Analyze the phosphorylation status of ITK downstream targets (e.g., PLCγ1, ERK1/2) using Western blotting or ELISA with phospho-specific antibodies.

    • Quantify the band intensities or signal and normalize to a loading control (e.g., total protein or a housekeeping gene product).

    • Determine the concentration-dependent inhibition of phosphorylation and calculate the cellular IC50 value.

Visualizing Key Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.

ITK_Signaling_Pathway cluster_inhibitor Inhibition TCR TCR Activation LCK LCK TCR->LCK recruits ITK ITK LCK->ITK phosphorylates PLCG1 PLCγ1 ITK->PLCG1 phosphorylates PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT NFkB NF-κB Activation PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression Inhibitor Dihydropyridazinone Inhibitor Inhibitor->ITK

Caption: ITK Signaling Pathway and Point of Inhibition.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Incubation Enzyme-Inhibitor Incubation Compound_Prep->Incubation Enzyme_Prep Enzyme & Buffer Preparation Enzyme_Prep->Incubation Reaction Kinase Reaction (Substrate + ATP) Incubation->Reaction Detection Signal Detection (e.g., ADP level) Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation Curve_Fitting Dose-Response Curve Calculation->Curve_Fitting IC50 Determine IC50 Curve_Fitting->IC50

Caption: General Workflow for a Biochemical Kinase Inhibition Assay.

References

Head-to-Head Comparison: 5-Iodo-2,3-dihydropyridazin-3-one Analogs Versus Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyridazinone scaffold has emerged as a promising pharmacophore. This guide provides a head-to-head comparison of the inhibitory activities of representative 2,3-dihydropyridazin-3-one derivatives, serving as analogs for 5-Iodo-2,3-dihydropyridazin-3-one, against a panel of well-established kinase inhibitors. This objective analysis, supported by experimental data from peer-reviewed studies, aims to inform strategic decisions in drug development programs targeting kinases.

Quantitative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative pyridazinone derivatives and known kinase inhibitors against various kinases. Lower IC50 values indicate greater potency.

Compound ClassSpecific Compound/AnalogTarget KinaseIC50 (nM)
Pyridazinone Derivatives 3-oxo-2,3-dihydropyridazine Analog 1ITK190
3-oxo-2,3-dihydropyridazine Analog 2ITK870
Pyridazinone Analog 3VEGFR-2120
Pyridazinone Analog 4VEGFR-2130
Pyridazinone Analog (MSC2156119)c-Met-
Known Kinase Inhibitors Staurosporine PKC0.7
PKA7
PKG8.5
CaM Kinase II20
p60v-src6
Sorafenib Raf-16
B-Raf22
VEGFR-126
VEGFR-290
VEGFR-320
PDGFR-β57
c-Kit68
Sunitinib PDGFRβ2
VEGFR2 (Flk-1)80
c-Kit-
FLT350

Experimental Protocols

The following are detailed methodologies for commonly employed in vitro kinase inhibition assays to determine IC50 values.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay quantifies the phosphorylation of a substrate by a kinase.

  • Reagent Preparation :

    • Prepare a 1x enzymatic buffer.

    • Dilute the kinase to the desired concentration in the enzymatic buffer.

    • Prepare the substrate and ATP solution in the enzymatic buffer.

    • Prepare the detection solution containing a europium-conjugated anti-phospho-residue antibody and streptavidin-XL665 in detection buffer.

  • Assay Procedure :

    • Add 0.5 µL of the test compound (or DMSO for control) to the wells of a microplate.

    • Add 5.5 µL of the diluted kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for a defined period (e.g., 10 or 30 minutes) at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of the detection solution.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF®-compatible plate reader.

  • Data Analysis :

    • The HTRF ratio is calculated from the fluorescence intensities at the donor and acceptor wavelengths.

    • IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

LanthaScreen® Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to a kinase.

  • Reagent Preparation :

    • Prepare a 1x Kinase Buffer A.

    • Dilute the kinase and a terbium-labeled antibody to 3x the final desired concentration in Kinase Buffer A.

    • Prepare the fluorescent tracer at 3x the final desired concentration in Kinase Buffer A.

    • Prepare a serial dilution of the test compound.

  • Assay Procedure :

    • Add 5 µL of the serially diluted test compound to the wells of a microplate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis :

    • The TR-FRET emission ratio is calculated.

    • IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1][2][3][4]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by the compared inhibitors and a generalized experimental workflow are provided below.

G Generic Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Dilutions mix Mix Kinase and Inhibitor prep_inhibitor->mix prep_kinase Prepare Kinase Solution prep_kinase->mix prep_substrate Prepare Substrate & ATP initiate Initiate with Substrate/ATP prep_substrate->initiate mix->initiate incubate Incubate initiate->incubate stop_detect Stop Reaction & Add Detection Reagents incubate->stop_detect read_plate Read Plate stop_detect->read_plate plot_data Plot Data read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Generalized workflow for an in vitro kinase inhibition assay.

G Simplified ITK Signaling Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 Activation ITK->PLCg1 Calcium Calcium Flux PLCg1->Calcium NFAT NFAT Activation Calcium->NFAT Gene Gene Transcription (e.g., IL-2) NFAT->Gene

Caption: Simplified Interleukin-2-inducible T-cell kinase (ITK) signaling pathway.[5][6][7]

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation Raf_MEK_ERK->Proliferation Migration Cell Migration Raf_MEK_ERK->Migration

Caption: Simplified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling.[8][9][10][11][12]

G Simplified c-Met Signaling Pathway HGF HGF cMet c-Met Dimerization & Autophosphorylation HGF->cMet GAB1 GAB1 cMet->GAB1 STAT3 STAT3 Pathway cMet->STAT3 PI3K_Akt PI3K-Akt Pathway GAB1->PI3K_Akt RAS_MAPK RAS-MAPK Pathway GAB1->RAS_MAPK Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Invasion Cell Invasion STAT3->Invasion

Caption: Simplified Hepatocyte Growth Factor Receptor (c-Met) signaling pathway.[13][14][15][16][17]

References

Unveiling the Potent Anti-Cancer Mechanism of Pyridazinone Derivatives: A Comparative Guide to PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A new class of pyridazinone-based compounds is demonstrating significant promise as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair. This guide provides a comparative analysis of these emerging derivatives against established PARP inhibitors, offering researchers and drug development professionals a detailed overview of their mechanism of action, supported by experimental data and protocols.

The therapeutic strategy of PARP inhibition is centered on the concept of synthetic lethality. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks during DNA replication, ultimately resulting in selective cancer cell death. A key aspect of this mechanism is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also traps it on the DNA, further disrupting DNA replication and repair.

Comparative Performance of Pyridazinone Derivatives

Recent studies have highlighted pyridopyridazinone derivatives as highly effective PARP-1 inhibitors, with potencies comparable to the clinically approved drug Olaparib. The following table summarizes the in vitro inhibitory activity of selected pyridazinone derivatives against PARP-1 and other standard PARP inhibitors.

CompoundTargetIC50 (nM)Reference
Pyridopyridazinone 8a PARP-136--INVALID-LINK--
OlaparibPARP-134--INVALID-LINK--
RucaparibPARP-10.8--INVALID-LINK--[1]
TalazoparibPARP-10.57--INVALID-LINK--[2]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action of these compounds, a series of biochemical and cell-based assays are typically employed. The following diagrams illustrate the underlying signaling pathway and a standard experimental workflow for evaluating PARP inhibitors.

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_DNA_Damage DNA Damage Response cluster_Inhibition Inhibitor Action cluster_Cell_Fate Cell Fate in HR-Deficient Cancer Cells DNA_SSB Single-Strand Break (SSB) PARP1_Activation PARP1 Activation (Recruitment to SSB) DNA_SSB->PARP1_Activation Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse During S-Phase PAR_Synthesis Poly(ADP-ribose) Chain (PAR) Synthesis PARP1_Activation->PAR_Synthesis PARP_Trapping PARP1 Trapping on DNA PARP1_Activation->PARP_Trapping BER_Recruitment Base Excision Repair (BER) Machinery Recruitment PAR_Synthesis->BER_Recruitment SSB_Repair SSB Repair BER_Recruitment->SSB_Repair Pyridazinone_Derivative Pyridazinone Derivative (PARP Inhibitor) Pyridazinone_Derivative->PARP1_Activation Inhibits Catalytic Activity Pyridazinone_Derivative->PARP_Trapping Enhances PARP_Trapping->Replication_Fork_Collapse Exacerbates DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Failed_HR_Repair Homologous Recombination Repair Fails (e.g., BRCA1/2 mutation) DNA_DSB->Failed_HR_Repair Apoptosis Apoptosis / Cell Death Failed_HR_Repair->Apoptosis

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Experimental_Workflow Experimental Workflow for PARP Inhibitor Evaluation cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Analysis Data Analysis Enzymatic_Assay PARP1 Enzymatic Assay (Chemiluminescent) IC50_Determination IC50 Calculation (Enzymatic & Cellular) Enzymatic_Assay->IC50_Determination Trapping_Assay PARP Trapping Assay (Fluorescence Polarization) Trapping_Assay->IC50_Determination Cell_Viability Cell Viability Assay (MTS) in BRCA-mutant & WT cells Cell_Viability->IC50_Determination PAR_Detection Western Blot for PAR levels in treated cells Selectivity_Profiling Selectivity Profiling PAR_Detection->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Selectivity_Profiling->SAR_Analysis

Caption: Experimental Workflow for PARP Inhibitor Evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize pyridazinone derivatives as PARP inhibitors.

PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay measures the catalytic activity of PARP1 by quantifying the amount of poly(ADP-ribose) (PAR) produced.

  • Principle: Histone proteins are coated onto a 96-well plate. Recombinant PARP1 enzyme, activated DNA, and a biotinylated NAD+ substrate are added. The PARP1 enzyme uses the biotinylated NAD+ to form PAR chains on the histones. The amount of incorporated biotin is detected using streptavidin-HRP and a chemiluminescent substrate. The light signal is inversely proportional to the inhibitory activity of the test compound.

  • Materials:

    • White 96-well plates

    • Recombinant human PARP1 enzyme

    • Histone mixture

    • Activated DNA

    • Biotinylated NAD+

    • PARP assay buffer

    • Wash buffer (PBST)

    • Streptavidin-HRP

    • Chemiluminescent substrate

    • Test compounds (Pyridazinone derivatives, Olaparib)

  • Procedure:

    • Coat the wells of a 96-well plate with histone solution overnight at 4°C.

    • Wash the plate three times with PBST.

    • Block the wells with a blocking buffer for 90 minutes at room temperature.

    • Prepare serial dilutions of the test compounds in PARP assay buffer.

    • In each well, add the PARP assay buffer, activated DNA, biotinylated NAD+, and the test compound at various concentrations.

    • Initiate the reaction by adding the PARP1 enzyme to each well (except for the blank control).

    • Incubate the plate for 1 hour at room temperature.

    • Wash the plate three times with PBST.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

PARP Trapping Assay (Fluorescence Polarization)

This assay quantifies the ability of an inhibitor to trap PARP1 on a DNA substrate.

  • Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP1 binds to this probe, the resulting large complex tumbles slowly in solution, leading to a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing the FP signal to decrease. A PARP trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.

  • Materials:

    • Black 384-well plates

    • Recombinant human PARP1 enzyme

    • Fluorescently labeled DNA oligonucleotide duplex

    • NAD+

    • PARP trapping assay buffer

    • Test compounds

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In the wells of a 384-well plate, add the PARP trapping assay buffer, the fluorescently labeled DNA probe, and the test compound.

    • Add the PARP1 enzyme to all wells except the "no enzyme" control.

    • Incubate for 30 minutes at room temperature to allow PARP1-DNA complex formation.

    • Initiate the PARylation reaction by adding NAD+ to all wells except the "no NAD+" control.

    • Incubate for an additional 60 minutes at room temperature.

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.

    • The increase in FP signal relative to the "no inhibitor" control is proportional to the PARP trapping activity. Calculate EC50 values from the dose-response curves.

Cell Viability Assay (MTS)

This assay determines the cytotoxic effect of the PARP inhibitors on cancer cell lines.

  • Principle: The MTS assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

  • Materials:

    • BRCA-mutant (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) breast cancer cell lines.

    • 96-well cell culture plates

    • Cell culture medium

    • Test compounds

    • MTS reagent

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values. The selective cytotoxicity in BRCA-mutant cells is indicative of a synthetic lethal mechanism.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Iodo-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 5-Iodo-2,3-dihydropyridazin-3-one with care in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

  • Waste Identification and Classification:

    • Treat this compound as a hazardous chemical waste. Based on analogous compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Containerization:

    • Place the waste in its original container if possible, or a clearly labeled, compatible, and sealable container.

    • The container must be in good condition, with a secure, leak-proof cap.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request:

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Provide them with all necessary information about the waste.

Quantitative Data Summary

The following table summarizes key data for this compound.

ParameterValueReference
CAS Number 825633-94-1[1]
Molecular Formula C₄H₃IN₂O[1]
Molecular Weight 221.98 g/mol [1]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Have this compound for Disposal ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess Step 2: Assess Waste (Pure compound, contaminated materials) ppe->assess containerize Step 3: Containerize Waste (Original or compatible, sealed container) assess->containerize label Step 4: Label Container ('Hazardous Waste', Chemical Name) containerize->label storage Step 5: Store in Designated Area (Secure, ventilated, segregated) label->storage request Step 6: Arrange for Professional Disposal (Contact EHS or licensed contractor) storage->request end End: Waste Disposed of Safely and Compliantly request->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.

References

Essential Safety and Operational Guidance for 5-Iodo-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 5-Iodo-2,3-dihydropyridazin-3-one. The following procedures are based on best practices for handling halogenated organic compounds and should be implemented to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on data from structurally similar compounds, which are known to have potential hazards such as acute toxicity, skin and eye irritation, and target organ effects.[1]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory.
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols.
Skin and Body Protection Laboratory coatFlame-retardant material. Must be fully buttoned with sleeves rolled down.
Closed-toe shoesLeather or other chemical-resistant material.
Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name, CAS number (825633-94-1), and hazard pictograms.[2]

  • If the container is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[2]

  • Keep the container tightly closed when not in use.

  • Store in a designated and clearly labeled area for halogenated organic compounds.

3. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[1]

  • Use dedicated spatulas and glassware for this compound. If sharing is necessary, thoroughly decontaminate the equipment before and after use.

  • Weigh the compound in the fume hood. If a balance is not available inside the hood, use a sealed container to transport the material to the balance.

  • After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[1]

Disposal Plan

1. Waste Segregation:

  • All waste contaminated with this compound must be disposed of as hazardous waste.

  • Segregate halogenated organic waste from non-halogenated waste streams to prevent chemical reactions and ensure proper disposal.[4][5]

2. Waste Collection and Labeling:

  • Use a designated, leak-proof, and clearly labeled waste container for all solid and liquid waste.

  • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Keep a log of the waste being added to the container.

3. Disposal Procedure:

  • Never dispose of this compound down the drain or in the regular trash.

  • Contaminated materials such as gloves, weigh boats, and paper towels should be placed in the designated solid waste container.

  • Liquid waste, including reaction mixtures and cleaning solvents, should be collected in a separate, compatible liquid waste container.

  • Once the waste container is full, seal it securely and arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's EHS guidelines.

Visual Workflow Diagrams

The following diagrams illustrate the key processes for safely handling and disposing of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling a Don PPE b Weigh Compound a->b Proceed to c Perform Experiment b->c Use in d Decontaminate Equipment c->d After experiment e Wash Hands d->e Finally

Caption: Workflow for handling this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_disposal Disposal Process a Segregate Halogenated Waste b Label Waste Container a->b Properly c Store in Designated Area b->c Securely d Arrange EHS Pickup c->d For final

Caption: Workflow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.